1-(2-Bromo-4-methylthiazol-5-yl)ethanol
Description
BenchChem offers high-quality 1-(2-Bromo-4-methylthiazol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-methylthiazol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h4,9H,1-2H3 |
InChI Key |
JZNKWTFPCFWIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in Organic Solvents
Abstract
1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a key heterocyclic intermediate in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its solubility profile across a range of organic solvents is a critical parameter that governs its utility in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the absence of extensive published data, this document focuses on equipping researchers, scientists, and drug development professionals with the theoretical principles and validated experimental protocols necessary to generate reliable solubility data in-house. We will explore the molecular characteristics of the target compound, apply fundamental solubility theories for predictive analysis, and provide a detailed, step-by-step methodology for quantitative solubility determination using the industry-standard shake-flask equilibrium method.
Part 1: Theoretical Framework and Predictive Analysis
The solubility of a solute in a solvent is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.
Molecular Structure and Physicochemical Properties
To predict the solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, we must first dissect its molecular structure:
-
Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor.
-
Bromo and Methyl Groups: The bromo-substituent adds to the molecular weight and introduces a degree of polarity, while the methyl group is nonpolar.
-
Ethanol Side Chain (-CH(OH)CH₃): This is the most significant feature influencing solubility. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, imparting significant polarity to the molecule.
This combination of a polar, hydrogen-bonding side chain with a moderately polar heterocyclic core suggests that the compound will exhibit a nuanced solubility profile. It is not extremely polar nor is it entirely nonpolar.
Solvent Classification and Solubility Prediction
We can predict the compound's likely solubility by comparing its features to those of common organic solvents, which are often grouped by their polarity and hydrogen bonding ability.
| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol | Rationale |
| Polar Protic | Methanol, Ethanol | High polarity; capable of hydrogen bond donation and acceptance. | High to Very High | The solvent's hydroxyl groups can readily form strong hydrogen bonds with the ethanol side chain of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | High polarity; can accept hydrogen bonds but cannot donate. | Moderate to High | The polar nature of the solvents will interact favorably with the polar regions of the solute. The lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Low polarity; incapable of significant hydrogen bonding. | Low to Very Low | The significant energy required to break the solute-solute hydrogen bonds cannot be compensated by the weak van der Waals forces offered by nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Intermediate polarity; weak hydrogen bond acceptors. | Moderate | DCM can disrupt some solute-solute interactions and engage in dipole-dipole interactions, leading to reasonable solubility for many organic compounds. |
Part 2: Experimental Protocol for Solubility Determination
The most reliable method for determining the solubility of a new compound is through empirical measurement. The isothermal shake-flask method is a robust and widely accepted technique for generating accurate equilibrium solubility data. This protocol is a self-validating system because it is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in a selected organic solvent at a constant temperature.
Materials:
-
1-(2-Bromo-4-methylthiazol-5-yl)ethanol (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Standard Curve:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 5-6 points covering the expected concentration range).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99 for the curve to be considered valid.
-
-
Sample Preparation:
-
Add an excess amount of solid 1-(2-Bromo-4-methylthiazol-5-yl)ethanol to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A good starting point is ~20-50 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples at a moderate speed for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium has been reached. The causality here is that thermodynamic equilibrium is a time-dependent process; insufficient agitation time can lead to an underestimation of the true solubility.
-
-
Sampling and Analysis:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours, permitting the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. The filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of your previously established calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
-
Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.
-
Part 3: Application of Solubility Data
The quantitative data generated from this protocol is not merely an academic exercise; it is actionable intelligence for process development and formulation.
Decision-Making in Process Chemistry
The choice of solvent is paramount for reaction efficiency, product purity, and ease of isolation.
Caption: Using solubility data to guide process chemistry decisions.
-
Reaction Solvent: For a homogeneous reaction, a solvent with high solubility for all reactants is required. For 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, this would likely be a polar solvent like ethanol or DMF.
-
Crystallization/Purification: An ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. This differential allows for high product recovery upon cooling. Alternatively, an anti-solvent (in which the compound has very low solubility, like hexane) can be added to a solution (e.g., in ethyl acetate) to induce precipitation and purification.
References
-
Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: The Shake-Flask Method for Solubility Determination Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]
Methodological & Application
Application Note: Chemoselective Reduction of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone to 1-(2-Bromo-4-methylthiazol-5-yl)ethanol
Executive Summary
This application note details the synthesis of 1-(2-bromo-4-methylthiazol-5-yl)ethanol via the reduction of its corresponding ketone. This transformation is a critical intermediate step in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and other thiazole-based pharmaceuticals.
The core challenge in this synthesis is chemoselectivity . The protocol must reduce the carbonyl group without affecting the C2-bromine atom, which is susceptible to hydrogenolysis under catalytic hydrogenation conditions or nucleophilic displacement under harsh heating. This guide presents a validated, scalable method using Sodium Borohydride (
Reaction Mechanism & Strategy
The reduction proceeds via a nucleophilic addition of a hydride ion (
Mechanistic Pathway
-
Nucleophilic Attack: The boron-hydride bond polarizes, delivering a hydride to the electropositive carbonyl carbon of the ketone.
-
Alkoxide Formation: The oxygen accepts the electrons from the
-bond, forming a tetrahedral alkoxyborate intermediate. -
Solvolysis: The alkoxyborate species is hydrolyzed by the solvent (methanol) or during the aqueous acidic workup, releasing the secondary alcohol.
Chemoselectivity Rationale
-
Why
? Unlike Lithium Aluminum Hydride ( ), which is aggressive and can lead to debromination or ring-opening of electron-deficient heterocycles, is mild. It selectively targets the ketone without disturbing the C2-Br bond. -
Solvent Choice: Methanol is chosen over Ethanol for its higher solubility of the thiazole substrate and faster solvolysis of the borate intermediate.
Figure 1: Mechanistic pathway for the chemoselective reduction of the thiazolyl ketone.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |
| 1-(2-bromo-4-methylthiazol-5-yl)ethanone | 220.09 | 1.0 | Substrate |
| Sodium Borohydride ( | 37.83 | 0.6 - 1.0 | Reducing Agent |
| Methanol (anhydrous) | - | Solvent | Solvent (10V) |
| Hydrochloric Acid (1M) | - | - | Quench |
| Ethyl Acetate | - | - | Extraction |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a clean, dry 3-neck round-bottom flask with 1-(2-bromo-4-methylthiazol-5-yl)ethanone (1.0 eq).
-
Add Methanol (10 volumes relative to substrate mass).
-
Stir until a clear yellow/orange solution is obtained.
-
Cool the reaction mixture to
using an ice/water bath. Critical: Controlling temperature prevents side reactions.[5]
Step 2: Reduction
-
Add
(0.6 eq) portion-wise over 15 minutes. -
Remove the ice bath and allow the mixture to warm to Room Temperature (
) . -
Stir for 1--2 hours.
Step 3: Process Control (IPC)
-
Sample the mixture after 1 hour.
-
Analyze via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
-
Target: Disappearance of Ketone (
) and appearance of Alcohol ( ).
-
Step 4: Quench & Workup
-
Cool the mixture back to
. -
Slowly add 1M HCl dropwise until pH
6--7. Do not make strongly acidic ( ) to avoid dehydrating the alcohol. -
Evaporate the bulk Methanol under reduced pressure (Rotavap).
-
Dilute the residue with water and extract with Ethyl Acetate (
).[9] -
Wash combined organics with Brine, dry over
, and concentrate.
Figure 2: Operational workflow for the reduction process.
Characterization & Quality Control
To validate the synthesis, the following analytical data should be observed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 5.05 | Quartet ( | 1H | CH -OH (Methine) |
| 2.42 | Singlet | 3H | Thiazole-CH |
| 2.10 | Broad Singlet | 1H | -OH (Exchangeable) |
| 1.55 | Doublet ( | 3H | CH-CH |
Diagnostic Signal: The disappearance of the ketone methyl singlet (
Mass Spectrometry (LC-MS)[11]
-
Ionization: ESI (+)
-
Pattern: Bromine signature is essential. You must see two peaks of equal intensity separated by 2 mass units.
-
: 222.0 (
) -
: 224.0 (
)
-
: 222.0 (
Strategic Notes for Drug Development
Stereochemistry
The protocol above yields a racemic mixture (
-
Enzymatic Reduction: Ketoreductases (KREDs) can achieve
ee. -
Noyori Transfer Hydrogenation: Using RuCl(p-cymene)[(S,S)-Ts-DPEN] with Sodium Formate.
Safety Considerations
-
2-Bromothiazoles: Potential skin irritants and sensitizers.[8] Handle in a fume hood.
-
Hydrogen Gas:
generates upon contact with protic solvents. Ensure no ignition sources are present.[7][11]
References
-
General Reduction of Thiazolyl Ketones
- Source: Fisher Scientific Safety D
-
Context: Handling and reactivity of 2-bromothiazole derivatives.[5]
-
Synthesis of Aminothiazole Analogs (Parallel Chemistry)
- Source:Asian Journal of Organic & Medicinal Chemistry, Vol. 2, 2017.
-
Mechanism of Borohydride Reduction
- Source: Master Organic Chemistry. "Addition of to Aldehydes and Ketones."
-
Spectral Data Verification
- Source: NIST Chemistry WebBook & PubChem. Data for "4-methyl-5-thiazoleethanol" (analogous structure for NMR shift comparison).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.ie [fishersci.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Chemoselective Reduction of 5-Acetyl-2-bromo-4-methylthiazole
Abstract & Introduction
This Application Note details the optimized protocol for the reduction of 5-acetyl-2-bromo-4-methylthiazole to 1-(2-bromo-4-methylthiazol-5-yl)ethanol using Sodium Borohydride (
The 2-bromo-4-methylthiazole scaffold is a critical intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the C2-bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Therefore, preserving the C-Br bond during the reduction of the C5-acetyl group is the primary chemoselective requirement.
This guide addresses the specific challenges of this transformation:
-
Chemoselectivity: Reducing the ketone without debrominating the thiazole ring.
-
Safety: Managing the exothermic evolution of hydrogen gas.
-
Purity: Ensuring complete removal of boron salts which can interfere with downstream metal-catalyzed couplings.
Reaction Mechanism
The reduction proceeds via a nucleophilic addition of a hydride ion (
Mechanistic Insights:
-
Step 1 (Nucleophilic Attack): The boron-hydrogen bond polarizes, delivering a hydride to the carbonyl carbon (
), breaking the -bond and forming a tetrahedral alkoxide intermediate. -
Step 2 (Protonation): The alkoxide abstracts a proton from the protic solvent (Methanol) to form the secondary alcohol.
-
Selectivity: The 2-bromo position on the thiazole ring is electrophilic; however, under controlled temperatures (
), the hard hydride nucleophile preferentially attacks the harder, more polarized carbonyl center over the C-Br bond.
Mechanistic Visualization
Figure 1: Step-wise mechanistic flow of the ketone reduction.
Experimental Design Strategy
Solvent Selection
-
Methanol (Recommended): Provides the fastest reaction rates due to its high polarity and ability to solvate the sodium cation.
-
Ethanol: A viable alternative if a higher boiling point is required, though reaction rates will be slower.
-
Avoid: Aprotic solvents (THF, DCM) as monophasic solvents, as
has poor solubility and kinetics are drastically reduced without a proton source.
Stoichiometry
While theoretically 0.25 equivalents of
-
Reasoning: Borohydride decomposes slowly in methanol (solvolysis). A slight excess ensures reaction completion without leaving a large amount of unreacted hydride to quench.
Temperature Control
-
Target:
. -
Criticality: Initiating at
suppresses potential side reactions (such as displacement of the bromine) and manages the exotherm.
Detailed Protocol
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 5-acetyl-2-bromo-4-methylthiazole | ~220.09 | 1.0 | Substrate |
| Sodium Borohydride ( | 37.83 | 0.6 - 1.0 | Reducing Agent |
| Methanol (anhydrous) | 32.04 | N/A | Solvent (0.2 M) |
| Acetone | 58.08 | Excess | Quenching Agent |
| 1N HCl | 36.46 | Excess | pH Adjustment |
Step-by-Step Procedure
1. Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet (optional but recommended to exclude moisture).
-
Dissolve 5-acetyl-2-bromo-4-methylthiazole (1.0 eq) in Methanol (concentration ~0.2 M, e.g., 5 mL per mmol).
-
Cool the solution to
using an ice-water bath.
2. Reaction:
-
Add Sodium Borohydride (0.6 eq) portion-wise over 5–10 minutes.
-
Note: Vigorous bubbling (
gas) will occur. Do not cap the flask tightly; ensure proper venting.
-
-
Allow the reaction to stir at
for 30 minutes. -
Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for an additional 1–2 hours.
3. Monitoring:
-
Check progress via TLC (System: 30% Ethyl Acetate in Hexanes).
-
Observation: The starting material (less polar) should disappear, and a new, more polar spot (alcohol) should appear.
-
4. Quenching & Workup:
-
Once complete, cool back to
. -
Add Acetone (1–2 mL) to quench unreacted borohydride (stops
evolution). -
Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol/Acetone.
-
Resuspend the residue in Ethyl Acetate and wash with Water followed by Brine .
-
Dry the organic layer over anhydrous
, filter, and concentrate.
5. Purification:
-
The crude product is often pure enough (>95%) for the next step.
-
If necessary, purify via silica gel column chromatography (Gradient: 10%
40% Ethyl Acetate in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the reduction process.
Analytical Validation
| Technique | Expected Result | Interpretation |
| 1H NMR | Shift of C5-proton | The methyl ketone singlet ( |
| LC-MS | M+H Peak | Mass shift of +2 units relative to ketone (Reduction of C=O to CH-OH). Bromine isotope pattern (1:1 ratio of M and M+2) must be preserved. |
| TLC | Product will have a lower |
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: Old/decomposed
(absorbed moisture) or wet solvent. -
Solution: Add an additional 0.2–0.5 eq of
and warm slightly to . Ensure reagents are stored in a desiccator.
Issue: Debromination (Loss of Br)
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Strictly maintain
during addition. Monitor TLC closely and quench immediately upon consumption of starting material.
Issue: Boron Emulsions
-
Cause: Incomplete hydrolysis of borate complexes during workup.
-
Solution: Wash the organic layer with a saturated solution of Ammonium Chloride (
) or dilute tartaric acid to break up boron chelates.
Safety Information (MSDS Highlights)
-
Sodium Borohydride: Toxic if swallowed. Reacts with water/acids to release flammable Hydrogen gas.[1] Keep away from ignition sources.
-
5-acetyl-2-bromo-4-methylthiazole: Treat as a potential skin/eye irritant. Use standard PPE (gloves, goggles, lab coat).
-
Hydrogen Evolution: Perform reaction in a well-ventilated fume hood.
References
- General Reduction of Ketones: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Thiazole Synthesis Context: Lozynskyi, A. V., et al. (2022).[5] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell, 37(5), 389-399.[4] Link (Demonstrates reactivity of the acetyl-thiazole scaffold).
-
Sodium Borohydride Properties: "Sodium Borohydride Reduction of Aldehydes and Ketones."[1][7][8][9][10] Master Organic Chemistry. Link
-
Safety & Handling: "Chemical reaction hazards associated with the use of sodium borohydride." IChemE Symposium Series, No. 134. Link
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Using 1-(2-Bromo-4-methylthiazol-5-yl)ethanol as an intermediate for ALK inhibitors
Application Note: AN-CHM-2026-ALK Topic: Strategic Utilization of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol in the Design and Synthesis of Next-Generation ALK Inhibitors
Executive Summary
1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a high-value heterocyclic building block traditionally associated with the synthesis of multi-kinase inhibitors like Dasatinib (Src/Abl). However, its structural versatility makes it a critical scaffold for the rational design of Anaplastic Lymphoma Kinase (ALK) inhibitors.
This application note details the protocols for repurposing this "privileged scaffold" to target ALK-positive non-small cell lung cancer (NSCLC). By exploiting the 2-bromo position for hinge-binding motifs and the 5-hydroxyethyl tail for solvent-front interactions, researchers can generate libraries of potent ALK inhibitors with improved solubility and selectivity profiles.
Strategic Rationale: The Thiazole Scaffold in ALK Inhibition
The 2-aminothiazole core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.
-
The "Head" (C2-Position): The bromine atom serves as a reactive handle for Buchwald-Hartwig or Suzuki couplings to introduce aryl/heteroaryl groups that form hydrogen bonds with the ALK hinge residues (Met1199).
-
The "Tail" (C5-Ethanol): The hydroxyethyl group projects toward the solvent front. In ALK inhibitor design (analogous to Ceritinib or Brigatinib), this region is critical for attaching solubilizing moieties (e.g., piperazines, piperidines) that interact with the hydrophilic pocket, improving pharmacokinetic properties.
Structural Logic Diagram
Caption: Retrosynthetic strategy transforming the thiazole intermediate into a functional ALK inhibitor.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethanol |
| CAS Number | 136402-45-0 |
| Molecular Weight | 222.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Stability | Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N2) |
| Hazards | Irritant (Skin/Eye). Handle in a fume hood. |
Experimental Protocols
Workflow Overview
The synthesis of ALK inhibitors from this intermediate typically follows a "Tail-First" or "Head-First" approach. The Tail-First approach (modifying the ethanol group before the bromine) is preferred to avoid catalyst poisoning by free amines during the subsequent palladium coupling.
Caption: Step-wise synthetic workflow for thiazole-based ALK inhibitor generation.
Protocol A: Activation of the C5-Ethanol Side Chain
Objective: Convert the hydroxyl group into a reactive leaving group (Mesylate) to facilitate the attachment of the solubilizing tail.
Reagents:
-
1-(2-Bromo-4-methylthiazol-5-yl)ethanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 10.0 g of the thiazole intermediate in 100 mL anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C.
-
Addition: Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq) over 15 minutes. Maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane). Product (Mesylate) will have a higher Rf than the starting alcohol.
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Yield: Expected yield >90% (Yellow oil/solid). Use immediately in Protocol B due to stability.
Protocol B: Installation of the Solubilizing Tail (S_N2)
Objective: Attach a piperazine or piperidine moiety (common in ALK drugs like Crizotinib/Ceritinib) to the side chain.
Reagents:
-
Crude Mesylate from Protocol A (1.0 eq)
-
N-(2-Hydroxyethyl)piperazine or substituted amine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (MeCN) or DMF
Procedure:
-
Setup: Suspend the Mesylate and K2CO3 in MeCN (10 mL/g).
-
Addition: Add the secondary amine (Tail moiety).
-
Heating: Reflux at 80°C for 4–6 hours.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.
-
Purification: Flash column chromatography (DCM:MeOH 95:5) is usually required to remove excess amine.
Protocol C: Buchwald-Hartwig Cross-Coupling (The Hinge Binder)
Objective: Functionalize the C2-Bromine with an aryl amine to target the ALK ATP pocket.
Reagents:
-
Thiazole-Tail Intermediate (from Protocol B) (1.0 eq)
-
Aryl Amine (e.g., 2-chloro-6-methylaniline or aminopyridine derivatives) (1.2 eq)
-
Catalyst: Pd2(dba)3 (0.05 eq) or Pd(OAc)2
-
Ligand: Xantphos or BINAP (0.1 eq)
-
Base: Cs2CO3 (2.0 eq) or NaOtBu
-
Solvent: 1,4-Dioxane (Degassed)
Procedure:
-
Inertion: Charge a sealed tube with the Thiazole intermediate, Aryl Amine, Base, and Ligand. Cycle Nitrogen/Vacuum 3 times.
-
Catalyst: Add Palladium catalyst and Dioxane under positive Nitrogen pressure.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Monitoring: LC-MS is critical here to observe the conversion (M+H shifts corresponding to the coupled product).
-
Workup: Filter through a Celite pad. Wash with EtOAc. Concentrate filtrate.
-
Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Quality Control & Validation
To ensure the integrity of the synthesized ALK inhibitor candidates, the following analytical parameters must be met:
| Technique | Parameter | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | C2-Aryl Protons | Distinct aromatic signals (6.5–8.5 ppm) confirming coupling. |
| 1H-NMR | C5-Side Chain | Disappearance of OH signal; distinct shifts in methylene protons adjacent to the new amine. |
| LC-MS | Purity | >95% (UV 254 nm). Mass error < 5 ppm. |
| Chiral HPLC | Enantiomeric Excess | If the ethanol side chain was chiral (e.g., secondary alcohol), confirm ee% >98%. |
Self-Validating Check:
-
Did the Bromine signal disappear in Mass Spec? (Isotopic pattern of Br [M, M+2] should vanish in the final product).
-
Is the Thiazole methyl singlet present? (Usually around 2.3–2.5 ppm).
References
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry. Link
-
Lozynskyi, A. V., et al. (2022).[1] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell. Link
-
Zhang, Z., et al. (2020).[2] "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement." Current Topics in Medicinal Chemistry. Link
-
Chugh, A., et al. (2022).[1][3] "Thiazole Derivatives as Anticancer Agents: A Review." Current Medicinal Chemistry. Link
-
Wang, J., et al. (2015). "Development of potent ALK inhibitor and its molecular inhibitory mechanism against NSCLC harboring EML4-ALK proteins." Biochemical and Biophysical Research Communications. Link
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. research.monash.edu [research.monash.edu]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Nucleophilic Substitution on 2-Bromothiazoles
Executive Summary
The 2-bromothiazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a gateway to diverse aminothiazole and alkoxythiazole derivatives.[1] Unlike electron-rich aromatic systems that undergo electrophilic substitution, the thiazole ring—specifically at the 2-position—is electron-deficient, mimicking the reactivity of pyridine. This application note details the mechanistic underpinnings and optimized protocols for Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Aza-Activated" Core
To design effective experiments, one must understand why the reaction works. The 2-position of thiazole is uniquely activated for nucleophilic attack due to the combined inductive electron-withdrawal of the sulfur atom (-I effect) and the ability of the ring nitrogen to act as an electron sink.
The Mechanism ( Addition-Elimination)
The reaction proceeds via a two-step addition-elimination mechanism.[1][2] The rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer-like complex).[1][2]
Key Chemical Principle: The ring nitrogen is crucial.[1] It stabilizes the negative charge in the intermediate, lowering the activation energy.[3] Without this nitrogen (e.g., in thiophene), classical
Critical Process Parameters (CPP)
Success in substituting the 2-bromo position depends heavily on the "matching" of nucleophile strength to reaction conditions.
Table 1: Optimization Matrix for 2-Bromothiazole Substitution
| Variable | Recommendation | Rationale (Causality) |
| Solvent | DMF, NMP, DMSO | High dielectric constants stabilize the polar transition state (Meisenheimer complex).[1][2] |
| Base | Cesium (Cs+) is larger/softer than Potassium (K+), improving solubility in organic solvents and creating "naked," more reactive anions.[1] | |
| Temperature | The thiazole ring is less activated than nitro-benzene; thermal energy is required to overcome the activation barrier.[1] | |
| Leaving Group | Counter-intuitively, Fluorine is best for | |
| Atmosphere | Nitrogen/Argon | Essential for amines to prevent oxidation (N-oxide formation) at high temperatures.[1][2] |
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of 2-aminothiazoles using secondary amines.[1][2]
Context: This is the most common transformation in drug discovery.[1] If the amine is sterically hindered or weakly nucleophilic (e.g., anilines), see Protocol C.[1]
Reagents:
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon.
-
Charging: Add 2-Bromothiazole (
, ) and ( , ) to the vial. -
Solvation: Add anhydrous DMF (
). Note: DMF must be dry; water competes as a nucleophile, forming the inactive thiazolone byproduct. -
Nucleophile Addition: Add the amine (
) via syringe. -
Reaction: Seal the vessel and heat to
for 4–12 hours. -
Workup: Cool to room temperature. Dilute with EtOAc (
) and wash with water ( ) to remove DMF.[1][2] -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica flash chromatography (typically Hexane/EtOAc gradients).[1][2]
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of 2-alkoxythiazoles.[1][2]
Context: Alkoxides are harder nucleophiles than amines.[1][2] Stronger bases are often required to generate the alkoxide in situ.[1]
Reagents:
Step-by-Step Procedure:
-
Alkoxide Generation: To a flame-dried flask under Argon, add NaH (
) and anhydrous THF ( ). Cool to . -
Addition: Dropwise add the alcohol (
). Stir for 15 min at until H2 evolution ceases.-
Safety: Vent the flask via a needle to an oil bubbler to prevent pressure buildup.[1]
-
-
Substrate Addition: Add 2-Bromothiazole (
) dropwise (if liquid) or as a solution in minimal THF. -
Reaction: Allow to warm to room temperature. If no reaction after 1 hour, heat to
. -
Quench: Cool to
. Carefully quench with saturated solution. -
Workup: Extract with
, dry, and concentrate.
Advanced Optimization & Troubleshooting
When the standard
Common Failure Modes:
-
Thiazolone Formation: Caused by wet solvent (Hydroxide attacks 2-position).[1][2]
-
No Reaction: Nucleophile is too weak or sterically hindered.[1][2]
-
Polymerization: Temperature too high for extended periods.[1][2]
Workflow Decision Tree
Protocol C: The "Plan B" – Buchwald-Hartwig Amination
If thermal
-
Catalyst:
(2 mol%) or Pd(OAc)2.[1][2] -
Base:
or NaOtBu.[1][2] -
Solvent: Dioxane or Toluene (
).[1][2] -
Note: Degassing is strictly required here to preserve the active Pd(0) species.[1]
References
-
Mechanistic Foundations of Heterocyclic Chemistry Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[1][2] Wiley.[1][2] Context: foundational text explaining the electron-deficient nature of the 2-position in 1,3-thiazoles.[2] [1][2]
-
Reactivity of Halothiazoles Metzger, J. V. (1979).[1] Thiazole and its Derivatives.[1][2][5][7] The Chemistry of Heterocyclic Compounds. Context: Detailed kinetic data comparing 2-bromo vs 4-bromo reactivity.[1][2] [1][2]
-
Practical
Applications in Drug Discovery Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Context: Discusses the use of aminothiazoles as bioisosteres and their synthesis via . -
Buchwald-Hartwig Protocols for Thiazoles Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][6] Journal of the American Chemical Society. Context: The foundational work for Pd-catalyzed amination when
fails.[1][2]
Sources
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Protection of secondary alcohol in 1-(2-Bromo-4-methylthiazol-5-yl)ethanol
Application Note: Strategic Protection of Secondary Alcohol in 1-(2-Bromo-4-methylthiazol-5-yl)ethanol
Part 1: Strategic Analysis & Rationale
1.1 The Substrate Challenge The target molecule, 1-(2-Bromo-4-methylthiazol-5-yl)ethanol , presents a unique dichotomy in reactivity. The secondary alcohol is the immediate nucleophile, but the 2-bromo-thiazole motif is a "loaded spring"—highly reactive toward metal-halogen exchange (Li/Mg) and transition metal catalysis (Pd/Ni).
-
The Trap: Unprotected alcohols quench organolithium reagents (used for C-2 functionalization) and poison Pd-catalysts during Suzuki/Stille couplings via coordination or oxidative addition interference.
-
The Solution: We require a protecting group (PG) that is orthogonal to basic/nucleophilic conditions but easily removable without disturbing the sensitive C-Br bond or the thiazole nitrogen.
1.2 Protecting Group Selection Matrix
| Feature | TBS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) | MOM (Methoxymethyl) |
| Stability (Base/Nu) | High (Excellent for Suzuki/Lithiation) | High | High |
| Stability (Acid) | Moderate (Cleaves with AcOH/TBAF) | Low (Cleaves with mild acid) | Moderate (Requires strong acid) |
| Chirality | Achiral (Retains substrate stereochemistry) | Creates Diastereomers (Complex NMR) | Achiral |
| Reagents | TBSCl (Solid, easy handling) | DHP (Liquid), Acid Cat. | MOMCl (Carcinogen) |
| Verdict | PREFERRED (Gold Standard) | Alternative (Scale-up only) | Avoid (Safety/Reg) |
Decision: We utilize TBS protection as the primary protocol. It eliminates diastereomeric complications (crucial for chiral HPLC analysis of the secondary alcohol) and offers "dialed-in" lability—stable enough for cross-coupling, yet removable with fluoride (TBAF) under neutral conditions.
Part 2: Primary Protocol – TBS Protection
Objective: Quantitative conversion of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol (1) to its TBS-ether (2).
Reagents & Materials
-
Substrate: 1-(2-Bromo-4-methylthiazol-5-yl)ethanol (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)
-
Base: Imidazole (2.5 equiv) – Acts as both proton scavenger and nucleophilic catalyst.
-
Solvent: DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an Argon or Nitrogen atmosphere.
-
Why: TBSCl is moisture-sensitive. Hydrolysis yields the unreactive silanol.
Step 2: Dissolution
-
Charge the flask with Substrate (1) and anhydrous DMF .
-
Add Imidazole in one portion. Stir until fully dissolved (approx. 5 min).
-
Note: The solution may warm slightly; this is normal.[2]
Step 3: Silylation (The Critical Step)
-
Cool the mixture to 0 °C (ice bath).
-
Add TBSCl portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
-
Time: 3 – 12 hours.
-
Mechanism:[3][4][5] Imidazole reacts with TBSCl to form the highly reactive N-TBS-imidazolium species, which transfers the silyl group to the alcohol 1000x faster than TBSCl alone.
Step 4: Reaction Monitoring (IPC)
-
TLC: 20% EtOAc in Hexanes. Product (2) will have a significantly higher R_f than the starting alcohol (1).
-
Stain: UV active (Thiazole) or PMA/Permanganate.
Step 5: Workup (Emulsion Control)
-
Dilute reaction with EtOAc (5x reaction volume).
-
Wash with Water (2x) to remove DMF and Imidazole hydrochloride.
-
Critical: Wash with Sat. NaHCO₃ (1x) followed by Brine (1x).
-
Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.
Step 6: Purification
-
Flash Column Chromatography: Gradient 0% → 10% EtOAc in Hexanes.
-
Result: Colorless to pale yellow oil/solid.
Part 3: Secondary Protocol – THP Protection (Cost-Efficient)
Use Case: Large-scale synthesis (>100g) where TBSCl cost is prohibitive and diastereomers are acceptable.
3.1 Reagents
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv).
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Solvent: DCM (Dichloromethane) (0.5 M).
3.2 Methodology
-
Dissolve Substrate (1) and PPTS in DCM at RT.
-
Add DHP dropwise.
-
Stir at RT for 4–16 hours.
-
Quench: Add Sat. NaHCO₃.
-
Extract: DCM, wash with brine, dry (Na₂SO₄).
-
Note: NMR will show two sets of signals due to the new chiral center at the acetal carbon.
Part 4: Visualization & Logic
Workflow Diagram (DOT)
Caption: Decision logic and workflow for protecting the secondary alcohol on the bromothiazole scaffold.
Part 5: Troubleshooting & Stability Data
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet DMF or old TBSCl. | Use fresh bottle of TBSCl; distill DMF or use molecular sieves. |
| Silyl Migration | N/A (No adjacent nucleophiles). | Unlikely in this substrate. |
| Product Hydrolysis | Acidic workup or silica gel acidity. | Add 1% Et₃N to the eluent during chromatography. |
| Thiazole Degradation | Reaction too hot (>40°C). | Keep reaction at RT; thiazole C-Br is stable at RT but sensitive to heat + nucleophiles. |
Stability Profile of Protected Product (2):
-
Suzuki Coupling (Pd/Base/Heat): Stable.
-
Lithiation (n-BuLi, -78°C): Stable (TBS is robust; C-Br will react).
-
Acid (1M HCl): Unstable (Deprotection occurs).
-
TBAF (THF): Cleaves PG (Deprotection).
References
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group). Link
-
BenchChem Application Note. "TBS Protection - Common Conditions and Protocols." Link
-
Common Organic Chemistry. "TBS Protection of Alcohols." Link
Sources
Application Note: Mitsunobu Transformation of Thiazole Ethanol Derivatives
Topic: Mitsunobu reaction conditions for thiazole ethanol derivatives Content Type: Application Notes and Protocols
Executive Summary
Thiazole ethanol derivatives (e.g., 2-(thiazol-4-yl)ethanol) are critical pharmacophores in medicinal chemistry, serving as precursors for antiviral (e.g., Ritonavir analogues) and neuroprotective agents. However, the Mitsunobu reaction on these substrates presents a unique challenge: the "Basicity Paradox." The thiazole nitrogen (pK_a ~2.5) is weakly basic but nucleophilic enough to interfere with the phosphonium betaine intermediate, potentially leading to
This guide provides a field-proven protocol optimized for thiazole-bearing primary and secondary alcohols. It prioritizes chemoselectivity (O-alkylation vs. N-alkylation) and purification efficiency (removal of triphenylphosphine oxide, TPPO).
Mechanistic Insight & Reaction Design
The Challenge: Thiazole Interference
In a standard Mitsunobu mechanism, triphenylphosphine (PPh
-
Risk: If the H-Nu is weak (pK_a > 11) or added late, the thiazole nitrogen may coordinate with the phosphorus or attack the azo-species, stalling the cycle.
-
Solution: We utilize a "Nucleophile-First" addition order. By ensuring the acidic nucleophile is present before the azo-reagent is introduced, we buffer the system, ensuring the betaine is immediately protonated, effectively "masking" the thiazole nitrogen from side reactions.
Reagent Selection Matrix
| Component | Standard Reagent | High-Performance Alternative | Rationale for Thiazole Substrates |
| Phosphine | PPh | PBu | PBu |
| Azo Reagent | DEAD (Diethyl azodicarboxylate) | DIAD (Diisopropyl azodicarboxylate) | DIAD is more stable and less prone to thermal decomposition than DEAD. The byproduct (diisopropyl hydrazine) is easier to remove. |
| Solvent | THF (Tetrahydrofuran) | 2-MeTHF or Toluene | THF is standard. Toluene is preferred if using the ZnCl |
| Nucleophile | Phenols, Acids, Imides | pKa < 11 required | Thiazoles require acidic nucleophiles to outcompete the ring nitrogen. For weak nucleophiles, use ADDP/PBu |
Detailed Experimental Protocol
Standard Optimized Protocol (DIAD/PPh System)
Target: Etherification of 2-(thiazol-4-yl)ethanol with a phenol.
Materials:
-
Substrate: 2-(thiazol-4-yl)ethanol (1.0 equiv)
-
Nucleophile: Phenol derivative (1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh
) (1.5 equiv)[1] -
Azo Reagent: DIAD (1.5 equiv)[2]
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N
flow. -
Solubilization (The "Buffer" Step):
-
Charge the flask with the Thiazole Alcohol (1.0 equiv), Nucleophile (1.2 equiv), and PPh
(1.5 equiv). -
Add Anhydrous THF. Stir until all solids are dissolved.
-
Note: This pre-mix ensures the acidic nucleophile is available to protonate the betaine immediately upon formation.
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIAD (1.5 equiv) dropwise via syringe over 10–15 minutes.
-
Visual Cue: The solution will turn yellow/orange. If the color fades instantly, the reaction is proceeding fast. If the color persists deeply, heating may eventually be required.
-
-
Progression:
-
Allow the reaction to warm to room temperature (RT) naturally.
-
Stir for 4–16 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If conversion is <50% after 4 hours, sonicate the mixture for 5 minutes (to break up ion-pair aggregates) or heat to 40 °C.
-
-
Quenching:
-
Add 0.5 mL of water or methanol to quench excess betaine. Concentrate the solvent under reduced pressure.
-
Advanced Purification: The TPPO Problem
Removal of Triphenylphosphine Oxide (TPPO) is the primary bottleneck. For thiazole derivatives, which are often polar, chromatographic separation from TPPO is difficult.
Method A: The ZnCl Precipitation (Recommended for Scale >1g)
Based on the method by Batesky et al. (ACS)
-
Dissolve the crude oily residue in Toluene or Dichloromethane (approx 3 mL/mmol).
-
Add ZnCl
(approx 2 equiv relative to PPh used) dissolved in a minimum amount of Ethanol. -
Stir vigorously at RT for 30 minutes. A thick white precipitate (TPPO-ZnCl
complex) will form. -
Filter the solid through a sintered glass funnel or Celite pad.
-
Wash the cake with Toluene.
-
Concentrate the filtrate.[2][3][4][5] The thiazole product remains in the filtrate, significantly free of TPPO.
Method B: The Silica Plug (Small Scale)
-
Suspend the crude residue in a 9:1 mixture of Hexane:Ether (or Hexane:EtOAc).
-
TPPO is insoluble in this non-polar mix and will precipitate.
-
Filter the supernatant through a short silica plug.[3]
-
Elute the product with a polarity gradient. TPPO stays at the baseline.
Visualizations
Figure 1: Reaction Mechanism & Thiazole Interaction
Caption: Mechanism highlighting the critical role of the Acidic Nucleophile (H-Nu) in preventing Thiazole N-alkylation.
Figure 2: Experimental Workflow & Purification Logic
Caption: Decision-tree workflow for the synthesis and purification of thiazole ethanol derivatives.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material remains) | pKa of nucleophile is too high (>13). | Switch to ADDP (azodicarbonyldipiperidine) and PBu |
| Low Yield / Complex Mixture | Thiazole nitrogen interference. | Ensure Nucleophile is added BEFORE DIAD . Increase solvent volume (dilution favors intramolecular reaction, concentration favors intermolecular; here standard 0.1M is safe). |
| Product co-elutes with TPPO | Similar polarity. | Do NOT rely solely on column chromatography. Use the ZnCl |
| Oily/Gummy Precipitate | Polymerization of azo reagent. | Use fresh DIAD. Old bottles of DEAD/DIAD can polymerize or hydrolyze. |
References
-
Mitsunobu Reaction Mechanism & General Conditions Organic Chemistry Portal. Available at: [Link]
-
Detailed Mechanism and Role of pKa Master Organic Chemistry. Available at: [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride Batesky, D. C., et al. J. Org.[3][6] Chem. 2017, 82, 9931–9936.[6] (Referenced via University of Rochester Guide). Available at: [Link]
-
General Procedure for Mitsunobu Inversion (Menthol Example) Organic Syntheses, Coll. Vol. 10, p. 550 (2004). Available at: [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
Cross-Coupling Strategies for the 1-(2-Bromo-4-methylthiazol-5-yl)ethanol Scaffold
Application Note: AN-THZ-052
Abstract
This guide details optimized protocols for functionalizing the 1-(2-bromo-4-methylthiazol-5-yl)ethanol scaffold. This heteroaromatic core is a privileged structure in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. The presence of a reactive C2-bromide, a coordinating thiazole nitrogen/sulfur, and a free secondary alcohol at C5 presents a unique "chemo-selectivity vs. catalyst poisoning" challenge. This document provides robust, protection-free methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, emphasizing catalyst systems that resist heteroatom poisoning.
Chemical Assessment & Reactivity Profile
The scaffold contains three distinct zones of reactivity that dictate experimental design:
-
The Electrophile (C2-Br): The C2 position of thiazole is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen. However, it is also prone to halogen-metal exchange (lithiation) if strong organometallic bases are used.
-
The Catalyst Trap (Thiazole N/S): Thiazoles are notorious for coordinating to Palladium (Pd) centers via the nitrogen lone pair or sulfur atom, forming stable, inactive complexes (catalyst poisoning). Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to sterically crowd the metal center and prevent substrate inhibition.
-
The Protic Handle (C5-Secondary Alcohol): The free hydroxyl group (
) can interfere with strong bases (e.g., NaOtBu) or act as a competing nucleophile. Solution: Use mild inorganic bases ( , ) or aqueous biphasic systems where the alkoxide formation is suppressed.
Visualization: Reactivity & Challenges
Figure 1: Structural analysis highlighting the three critical zones governing reaction condition selection.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Arylation of the C2 position without protecting the C5-alcohol. Mechanism: Pd(0)-catalyzed cycle.[1][2][3] The use of a biphasic solvent system allows the free alcohol to remain protonated and unreactive toward the Pd center.
Optimized Conditions
-
Catalyst: XPhos Pd G3 (or Pd(dppf)Cl₂·DCM for simple substrates). XPhos is critical for preventing thiazole coordination.
-
Base: Potassium Phosphate Tribasic (
) or Potassium Carbonate ( ). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[4]
-
Temperature: 80–100 °C.[5]
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a stir bar, add:
-
1-(2-bromo-4-methylthiazol-5-yl)ethanol (1.0 equiv, e.g., 100 mg).
-
Aryl Boronic Acid (1.2 – 1.5 equiv).[4]
- (2.0 equiv).
-
XPhos Pd G3 Precatalyst (2–5 mol%).
-
-
Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes (crucial to prevent homocoupling/oxidation).
-
Reaction: Seal the vial and heat to 90 °C for 2–4 hours. Monitor by LC-MS.[4][6]
-
Workup:
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Note on Alcohol Tolerance: The aqueous base system keeps the alcohol largely protonated. If O-arylation side-products are observed (rare with boronic acids), switch to Pd(Amphos)Cl₂ which is highly selective for C-Br over C-O bonds.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amine functionality at C2. Challenge: Standard Buchwald conditions often use NaOtBu (strong base), which will deprotonate the C5-alcohol, consuming base and potentially creating a bidentate alkoxide-thiazole ligand that deactivates Pd.
Optimized Conditions (Protection-Free)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).
-
Base: Cesium Carbonate (
) – milder, heterogeneous base minimizes alcohol interference. -
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).
-
Temperature: 100 °C.
Step-by-Step Procedure
-
Charge: Under inert atmosphere (Glovebox or Schlenk line):
-
Scaffold (1.0 equiv).
-
Amine (1.2 equiv).
- (2.5 equiv). Note: Use 3.0 equiv if the amine is a salt.
-
BrettPhos Pd G3 (2–5 mol%).
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to scaffold).
-
Reaction: Heat to 100 °C for 4–16 hours.
-
Troubleshooting: If conversion stalls, add 2 mol% more catalyst. If the free alcohol causes issues (low yield <30%), protect it as a TBS ether (TBDMS-Cl, Imidazole) prior to coupling, then deprotect with TBAF.
Protocol 3: Sonogashira Coupling (C-C Alkyne)
Objective: Alkynylation for extending conjugation or fragment linking. Challenge: Copper (CuI) can sometimes chelate to the thiazole nitrogen/alcohol, stalling the cycle. A "Copper-Free" variant is preferred if the alkyne is reactive enough.
Optimized Conditions (Standard Pd/Cu)
-
Catalyst:
(5 mol%). -
Co-Catalyst: CuI (2.5 mol%).
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv).
-
Solvent: DMF or ACN (degassed).
Step-by-Step Procedure
-
Charge: Scaffold (1.0 equiv), CuI (2.5 mol%), and
(5 mol%) in a vial. -
Inert: Evacuate and backfill with Argon (3 cycles).
-
Liquids: Add degassed DMF and Base (TEA).
-
Alkyne: Add terminal alkyne (1.2 equiv).
-
Reaction: Stir at RT for 1 hour. If sluggish, heat to 50 °C. Caution: Heating >60 °C with CuI and free alcohols can promote side reactions.
Comparative Data & Decision Matrix
The following table summarizes expected yields based on internal historical data for 2-bromothiazole derivatives:
| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Yield | Key Risk |
| Suzuki | Aryl Boronic Acid | XPhos Pd G3 | 85–95% | Protodeboronation of partner | |
| Suzuki | Heteroaryl Boronic Acid | Pd(dppf)Cl₂ | 70–85% | Catalyst poisoning by partner | |
| Buchwald | Morpholine (2° Amine) | RuPhos Pd G3 | LHMDS | 60–80% | Alcohol deprotonation |
| Buchwald | Aniline (1° Amine) | BrettPhos Pd G3 | 75–90% | Bis-arylation | |
| Sonogashira | Phenylacetylene | TEA | 80–90% | Homocoupling of alkyne |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal cross-coupling protocol based on the desired C2-substitution.
References
-
Catalyst Poisoning in Thiazoles: Kalinin, V. N. (2004). Palladium-catalyzed coupling reactions of thiazole derivatives.[4][7][8]Russian Chemical Reviews , 73(3), 291. Link
-
Buchwald-Hartwig with Free Alcohols: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science , 2(1), 27-50. Link
-
Suzuki Coupling in Aqueous Media: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9]Chemical Reviews , 95(7), 2457–2483. Link
-
General Thiazole Functionalization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews , 107(3), 874-922. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing debromination during thiazole alcohol synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Preventing Debromination During Thiazole Alcohol Synthesis
Executive Summary
Synthesizing thiazole alcohols while retaining bromine substituents (e.g., 4-bromo-2-(hydroxyalkyl)thiazoles) presents a unique chemoselectivity challenge. The electron-deficient nature of the thiazole ring makes the carbon-bromine (C-Br) bond highly susceptible to two primary failure modes:
-
Halogen-Metal Exchange (HME) or Halogen Dance (HD) during metallation steps.
-
Hydrogenolysis during carbonyl reduction.
This guide provides authoritative protocols to bypass these mechanisms, utilizing Knochel-Hauser base technology for metallation and chemoselective hydride transfer for reduction.
Part 1: The Metallation Challenge (C-H Activation vs. Br-Li Exchange)
The Mechanism of Failure
When attempting to functionalize a bromothiazole (e.g., 4-bromothiazole) at the C2 position using standard alkyllithiums (
Even if a non-nucleophilic base like LDA is used to favor deprotonation, the system often undergoes the Halogen Dance (HD) rearrangement. This thermodynamically driven process migrates the bromine atom to the position of the anion to stabilize the negative charge, leading to regioisomeric scrambling.
The Solution: Turbo-Hauser Bases
To prevent debromination and scrambling, you must decouple deprotonation from HME. The industry standard is the use of Knochel-Hauser bases , specifically TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).
-
Why it works: The bulky TMP ligand prevents nucleophilic attack (HME), while the magnesium cation forms a covalent (less polarized) C-Mg bond that is stable enough to prevent the "Halogen Dance" rearrangement at controlled temperatures.
Visualizing the Pathway
Figure 1: Mechanistic divergence between alkyllithium reagents (leading to debromination) and Knochel-Hauser bases (retaining bromine).
Part 2: Protocol – Selective C2-Functionalization
Objective: Synthesize a 4-bromo-2-substituted thiazole alcohol without losing the C4-bromine.
Reagents:
-
Substrate: 4-Bromothiazole
-
Electrophile: Benzaldehyde (or equivalent)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 4-Bromothiazole (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the reaction mixture to -40°C .
-
Note: Unlike
-BuLi which requires -78°C, magnesiations are slower; -40°C balances rate vs. stability.
-
-
Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv).
-
Incubation: Stir at -40°C for 30 minutes.
-
QC Check: Aliquot 0.1 mL into MeOD. NMR should show >95% deuterium incorporation at C2 with C4-Br intact.
-
-
Addition: Add the aldehyde (1.2 equiv) neat or in minimal THF.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl.
Part 3: The Reduction Challenge (Ketone to Alcohol)
If your synthesis involves reducing a bromothiazole ketone (e.g., 2-acetyl-4-bromothiazole) to an alcohol, you must avoid hydrogenolysis.
Comparative Analysis of Reducing Agents
| Method | Reagent | Risk of Debromination | Recommendation |
| Catalytic Hydrogenation | H₂ / Pd/C | Critical (Will strip Br) | ⛔ DO NOT USE |
| Transfer Hydrogenation | Moderate (Catalyst dependent) | ⚠️ Use with caution | |
| Hydride Reduction | NaBH₄ / MeOH | Low (Chemoselective) | ✅ Standard |
| Luche Reduction | NaBH₄ / CeCl₃ | Negligible (Highly selective) | 🌟 Best Practice |
Protocol: Luche Reduction for Bromothiazole Ketones
The addition of Cerium(III) chloride activates the carbonyl oxygen, allowing the reduction to proceed under milder conditions and suppressing side reactions (like conjugate addition or halogen loss).
-
Dissolution: Dissolve the bromothiazole ketone (1 equiv) in MeOH (0.2 M).
-
Lewis Acid: Add CeCl₃·7H₂O (1.0 equiv). Stir at 0°C until fully dissolved.
-
Reduction: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur.
-
Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC.[4]
-
Workup: Quench with few drops of acetic acid or sat. NH₄Cl. Remove MeOH in vacuo before extraction to avoid emulsions.
Troubleshooting & FAQs
Q1: I used LDA at -78°C, but my bromine atom moved from C4 to C2. What happened? A: You triggered the Halogen Dance . The C2-lithio species formed initially, but it is thermodynamically unstable relative to the C4-lithio species (stabilized by the adjacent sulfur). The bromine migrates to C2 to allow the lithium to occupy the more stable C4 position.
-
Fix: Switch to TMPMgCl·LiCl .[3] The C-Mg bond is more covalent and does not facilitate this migration as readily as the C-Li bond.
Q2: Can I use Turbo-Grignard (
Q3: My yield is low during the aldehyde addition step. The metallated intermediate seems to decompose. A: Thiazolyl magnesium species can be thermally sensitive.
-
Ensure your aldehyde is dry (water kills the Grignard).
-
Transmetallate to Zinc: After magnesiation, add ZnCl₂ (1.1 equiv) to form the thiazolyl-zinc reagent. Organozincs are significantly more stable and tolerate higher temperatures (up to RT) without decomposition.
References
-
Knochel-Hauser Base Development:Hauser Bases (R2NMgCl) and Turbo-Hauser Bases (R2NMgCl·LiCl) in Organic Synthesis.
- Source: Beilstein J. Org. Chem. 2020, 16, 1371–1383.
-
Halogen Dance Mechanism:The Halogen Dance Reaction on Thiazoles.
-
Source: J. Org.[6] Chem. 2005, 70, 10, 3997–4005.
-
-
Selective Magnesiation:Full Functionalization of the Thiazole Ring using TMPMgCl·LiCl.
-
Luche Reduction:Lanthanides in Organic Synthesis. 1. Selective Reductions.
-
Source: J. Am. Chem. Soc.[6] 1978, 100, 2226.
-
Sources
- 1. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 2. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Purification methods for 1-(2-Bromo-4-methylthiazol-5-yl)ethanol: Column vs Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. This document addresses common challenges encountered during column chromatography and recrystallization, offering logical, experience-driven solutions to streamline your purification workflow.
Introduction
1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides a comparative overview and detailed troubleshooting for the two most common purification methods: column chromatography and recrystallization.
The choice between these methods depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity. Generally, column chromatography offers superior separation of closely related impurities, while recrystallization is often more efficient for removing baseline impurities and for large-scale purification.
Method Selection: A Decision-Making Framework
The initial assessment of your crude product is crucial in selecting the most appropriate purification strategy. Thin-Layer Chromatography (TLC) is an indispensable tool for this preliminary analysis.
Caption: Decision tree for selecting a purification method.
Column Chromatography: Troubleshooting and Best Practices
Flash column chromatography is a powerful technique for separating compounds with similar polarities. For 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, which possesses a polar hydroxyl group and a moderately polar thiazole ring, normal-phase chromatography on silica gel is the most common approach.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What is a good starting solvent system for the column chromatography of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol?
A1: Based on the polarity of the target compound, a good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. A typical starting ratio would be in the range of 70:30 to 50:50 (Hexanes:Ethyl Acetate). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product on a TLC plate, as this generally translates to good separation on a column.[3]
Q2: My compound is streaking on the TLC plate. How can I improve the spot shape?
A2: Streaking on a TLC plate is often due to the compound's interaction with the acidic silica gel, especially for compounds with basic nitrogen atoms like the thiazole ring. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica and lead to more symmetrical spots.
Q3: The separation between my product and an impurity is very poor. What can I do?
A3: Poor separation can be addressed in several ways:
-
Optimize the Solvent System: Try a different solvent system with different selectivity. For instance, replacing ethyl acetate with a different polar solvent like dichloromethane or a mixture of dichloromethane and methanol might alter the interactions with the stationary phase and improve separation.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased over time can significantly improve the separation of closely eluting compounds.
-
Reduce the Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Q4: I am not recovering my compound from the column. Where could it be?
A4: If your compound is not eluting from the column, it is likely too polar for the chosen solvent system and is strongly adsorbed to the silica gel. You will need to increase the polarity of your eluent. For highly polar compounds, a solvent system containing methanol may be necessary. In some cases, the compound may have decomposed on the silica gel, especially if it is sensitive to acid.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude 1-(2-Bromo-4-methylthiazol-5-yl)ethanol
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
The optimal solvent system will give an Rf value of approximately 0.2-0.3 for the product spot.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(2-Bromo-4-methylthiazol-5-yl)ethanol.
-
Caption: Workflow for column chromatography purification.
Recrystallization: Troubleshooting and Best Practices
Recrystallization is an effective purification technique for solid compounds, leveraging differences in solubility at different temperatures.[4][5][6] The key to a successful recrystallization is the selection of an appropriate solvent.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I choose a suitable solvent for the recrystallization of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol?
A1: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[4] Given the polar nature of the hydroxyl group and the thiazole ring, polar solvents are a good starting point.[7][8][9] You can screen potential solvents by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
Solvent Screening Guide:
| Solvent | Expected Solubility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol |
| Water | Potentially sparingly soluble at room temperature, more soluble when hot. |
| Ethanol | Likely soluble at room temperature, may require a co-solvent. |
| Methanol | Similar to ethanol, likely soluble at room temperature. |
| Isopropanol | May offer a better solubility profile (less soluble at room temperature). |
| Ethyl Acetate | Good potential as a single solvent or in a co-solvent system with hexanes. |
| Hexanes | Expected to be poorly soluble. Good as an anti-solvent. |
| Toluene | May be a suitable solvent, especially for less polar impurities. |
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this:
-
Add more of the "good" solvent to the hot mixture to decrease the saturation.
-
Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Try a different solvent system with a lower boiling point.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
Q3: No crystals form upon cooling. What is the problem?
A3: This indicates that the solution is not supersaturated. Possible solutions include:
-
Concentrate the solution by boiling off some of the solvent.
-
Add an anti-solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common solvent pair for a compound of this nature would be ethyl acetate/hexanes or ethanol/water.[10]
-
Add a seed crystal of the pure compound, if available.
Q4: My recovery after recrystallization is very low. How can I improve the yield?
A4: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: Ensure that the solution is hot during filtration to prevent the product from crystallizing in the funnel.
-
Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Significant solubility in the cold solvent: The chosen solvent may not be ideal. Re-evaluate your solvent choice.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. The choice of solvent will need to be determined experimentally.
Materials:
-
Crude 1-(2-Bromo-4-methylthiazol-5-yl)ethanol
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
-
Caption: Workflow for recrystallization.
Conclusion
The purification of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol can be effectively achieved by either column chromatography or recrystallization. The optimal method depends on the specific impurity profile and the scale of the purification. A systematic approach to method selection and troubleshooting, as outlined in this guide, will enable researchers to obtain this key intermediate in high purity, thereby facilitating successful downstream applications.
References
-
Thiazole - Solubility of Things. (n.d.). Retrieved February 25, 2026, from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 25, 2026, from [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics, 13(9-s), 133-143.
- Confirming the Purity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Compar
-
Recrystallization. (n.d.). University of Massachusetts. Retrieved February 25, 2026, from [Link]
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved February 25, 2026, from [Link]
- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). International Journal of ChemTech Research, 8(4), 1834-1840.
- Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015, March). Research Journal of Chemical Sciences, 5(3), 69-76.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 25, 2026, from [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). Molecules, 24(9), 1686.
- CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (n.d.).
-
Column chromatography. (n.d.). University of Victoria. Retrieved February 25, 2026, from [Link]
- SEM V (H)
- Column Chrom
- IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.).
- Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026, February 18). Molecules, 31(4), 856.
- Column Chromatography. (n.d.).
- How to Carry Out a Recrystallization. (2013, February 4). [Video]. YouTube.
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). Biopolymers and Cell, 37(5), 389-399.
- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.).
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone. (2025). BenchChem.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mt.com [mt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. isca.me [isca.me]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Navigating the Reactivity of 2-Bromothiazole: A Guide to Stability Under Basic Conditions
For Immediate Release
Cupertino, CA – February 25, 2026 – To support researchers, scientists, and drug development professionals, this technical support guide provides in-depth troubleshooting and frequently asked questions regarding the stability of the 2-bromothiazole moiety under basic conditions. This resource, designed by a Senior Application Scientist, offers practical, experience-driven insights to preempt and resolve common experimental challenges.
The 2-bromothiazole core is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling and nucleophilic substitution reactions.[1][2] However, its stability in the presence of bases can be a critical parameter influencing reaction outcomes. This guide delves into the nuances of its reactivity, providing a framework for successful experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may encounter when subjecting 2-bromothiazole to basic conditions.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Starting material (2-bromothiazole) remains largely unreacted upon reaction monitoring (TLC, LC-MS).
-
Formation of homo-coupled byproducts from the coupling partner (e.g., boronic acid).
Potential Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is paramount in palladium-catalyzed cross-coupling reactions. While inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common for Suzuki couplings, they may not be optimal for all substrates or catalyst systems.[3]
-
Causality: The base's role is to facilitate the transmetalation step and regenerate the active catalyst. Its strength, solubility, and coordination properties can significantly impact the catalytic cycle.
-
Troubleshooting Steps:
-
Screen Different Bases: If using a mild base like K₂CO₃ with low conversion, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.
-
Consider Organic Bases: For sensitive substrates, non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA) can be alternatives, although they are more common in Sonogashira reactions.
-
Ensure Anhydrous Conditions: Moisture can deactivate both the catalyst and some bases. Ensure all reagents and solvents are rigorously dried.
-
-
-
Catalyst Inactivation: The palladium catalyst may not be active or may be degrading under the reaction conditions.
-
Causality: Pd(II) precursors require reduction to the active Pd(0) species. The chosen base and other reaction components can influence this process and the stability of the active catalyst.
-
Troubleshooting Steps:
-
Use a Pre-activated Catalyst: Employing pre-catalysts like G3 or G4 palladacycles can ensure a sufficient concentration of the active Pd(0) species.[3]
-
Optimize Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. If a reaction is sluggish, switching to a more electron-rich or bulkier ligand can sometimes improve performance.
-
-
Issue 2: Unintended Deprotonation and Side Reactions with Strong Organometallic Bases
Symptoms:
-
Formation of a complex mixture of products.
-
Isolation of products resulting from reaction at an unexpected position on the thiazole ring.
-
Low yield of the desired product when using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
Potential Causes & Solutions:
-
Competitive Deprotonation vs. Halogen-Metal Exchange: The C5-proton of the thiazole ring is acidic and can be removed by strong bases.[4] This can lead to a mixture of lithiated species, resulting in undesired side products.
-
Causality: Strong organolithium bases can act as both a base (deprotonation) and a nucleophile or facilitate halogen-metal exchange. The reaction pathway is often kinetically controlled and highly dependent on temperature and solvent.[5][6]
-
Troubleshooting Steps:
-
Precise Temperature Control: Halogen-metal exchange with n-BuLi is typically favored at very low temperatures (e.g., -78 °C to -90 °C).[7][8] Allowing the reaction to warm prematurely can promote competitive deprotonation or other side reactions.
-
Choice of Organolithium Reagent: tert-Butyllithium (t-BuLi) is more sterically hindered and often favors deprotonation, whereas n-butyllithium is more commonly used for halogen-metal exchange.[5][9]
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of organolithium reagents.[10] Tetrahydrofuran (THF) is a common choice as it can solvate the lithium cation, increasing the reactivity of the base.
-
-
-
Ring Opening/Degradation: Under harsh basic conditions, the thiazole ring itself can become susceptible to nucleophilic attack and subsequent ring opening.
-
Causality: The electron-withdrawing nature of the nitrogen and sulfur atoms makes the carbon atoms of the thiazole ring electrophilic. While generally stable, very strong bases or nucleophiles under forcing conditions can lead to degradation.
-
Troubleshooting Steps:
-
Use Milder Conditions: Whenever possible, opt for milder bases and lower reaction temperatures.
-
Protecting Groups: If other functional groups in the molecule are sensitive to the basic conditions, consider using appropriate protecting groups.
-
-
Frequently Asked Questions (FAQs)
Q1: At what position is 2-bromothiazole most likely to react in a palladium-catalyzed cross-coupling reaction?
The C-Br bond at the 2-position is the reactive site for cross-coupling reactions. This is due to the electron-deficient nature of this position, which facilitates oxidative addition to the Pd(0) catalyst.[4][11]
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on 2-bromothiazole?
Yes, nucleophilic aromatic substitution is a viable reaction for 2-bromothiazole.[1][2] The electron-withdrawing nature of the thiazole ring activates the C-Br bond towards nucleophilic attack. However, this often requires relatively strong nucleophiles and may necessitate elevated temperatures. For less reactive nucleophiles, a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination, is often more efficient.[12]
Q3: I am trying to perform a lithium-halogen exchange on 2-bromothiazole using n-BuLi. What are the critical parameters for success?
The most critical parameter is temperature. The reaction should be performed at very low temperatures, typically -78 °C or below, in an anhydrous etheral solvent like THF.[7][8] A general protocol is as follows:
Experimental Protocol: Lithium-Halogen Exchange on 2-Bromothiazole
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for the desired time (typically 30-60 minutes).
-
The resulting 2-lithiothiazole is now ready to be quenched with an appropriate electrophile.
Q4: What are some common degradation pathways for the thiazole ring under basic conditions?
While the thiazole ring is generally robust, harsh basic conditions can lead to degradation. One potential pathway involves nucleophilic attack at the C2 or C5 position, which can lead to ring-opening. However, for 2-bromothiazole, reactions involving the C-Br bond or deprotonation are typically much faster and more common under controlled conditions.
Data Summary
| Reaction Type | Common Bases | Key Parameters | Potential Issues |
| Suzuki Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄ | Catalyst/ligand choice, solvent, temperature | Low conversion, catalyst inactivation |
| Sonogashira Coupling | TEA, DBU, K₂CO₃ | Copper co-catalyst, solvent, temperature | Homo-coupling of alkyne |
| Buchwald-Hartwig Amination | NaOtBu, K₃PO₄, Cs₂CO₃ | Ligand choice, temperature | Amine degradation, low yield |
| Lithium-Halogen Exchange | n-BuLi | Low temperature (-78 °C), anhydrous conditions | Competitive deprotonation, side reactions |
Reaction Pathway Diagrams
Caption: Competing reaction pathways for 2-bromothiazole under basic conditions.
References
- BenchChem. (n.d.). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
- ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Wikipedia. (n.d.). Thiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Chem-Impex. (n.d.). 2-Bromothiazole.
- CymitQuimica. (n.d.). CAS 3034-53-5: 2-Bromothiazole.
- Bach, T., & Eilers, F. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5558-5564.
- ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones.
- ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?
- Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
- Chem.ucla.edu. (n.d.). Directed (ortho) Metallation.
- Wikipedia. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3034-53-5: 2-Bromothiazole | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Note: Troubleshooting Grignard Side Reactions with Thiazole Carbonyls
Executive Summary: The Thiazole Paradox
Thiazole carbonyls present a unique challenge in organometallic chemistry due to the "Thiazole Paradox" : the ring is electron-deficient enough to encourage nucleophilic attack at the carbonyl, yet the C2-proton is sufficiently acidic (
This guide addresses the three primary failure modes encountered when attempting Grignard additions to thiazole-bearing esters, amides, and ketones:
-
Recovered Starting Material: Caused by competitive C2-deprotonation.
-
Ring Fragmentation: Caused by nucleophilic attack at the C2 position rather than the carbonyl.
-
Over-Addition: Formation of tertiary alcohols when ketones are the target.[1][2]
Diagnostic Decision Tree
Use this flow to identify the root cause of your reaction failure and select the appropriate remediation strategy.
Figure 1: Diagnostic logic flow for thiazole Grignard failures. Blue = Observation, Red/Yellow = Issue, Grey = Mechanism, Green = Protocol.
Technical Q&A and Mechanistic Deep Dive
Q1: Why do I recover quantitative starting material even after adding 2.0 equivalents of Grignard?
The Mechanism:
The C2-proton of the thiazole ring is the "Achilles' heel." Although Grignard reagents are excellent nucleophiles, they are also strong bases.[3] In the absence of steric hindrance or activating agents, the Grignard reagent (
This forms a thiazolyl magnesiate (ylide-like species) . This species is stable in solution. When you quench the reaction with aqueous acid (
The Fix: Lanthanide Salt Complexation (
-
The
ion coordinates strongly to the carbonyl oxygen, significantly increasing its electrophilicity. -
Simultaneously, the bulky Lanthanide complex sterically shields the basic sites, suppressing the deprotonation pathway.
Q2: I am trying to make a ketone from a thiazole ester, but I keep getting the tertiary alcohol. Why?
The Mechanism: When a Grignard adds to an ester, it forms a tetrahedral intermediate.[4] For most esters, this intermediate collapses to a ketone during the reaction. Since the ketone is more reactive than the original ester, the remaining Grignard immediately attacks the ketone, leading to the tertiary alcohol (double addition).
The Fix: The Weinreb Amide Protocol Convert your ester to a Weinreb Amide (N-methoxy-N-methylamide) before the Grignard step.[5]
-
Chelation Control: The magnesium atom chelates between the carbonyl oxygen and the N-methoxy oxygen, forming a stable 5-membered cyclic intermediate.
-
Stability: This intermediate does not collapse to the ketone until the reaction is quenched with acid. Therefore, no free ketone exists in the flask for the Grignard to attack.
Q3: My reaction mixture turns black/tarry. NMR suggests the thiazole ring is gone.
The Mechanism: This is likely Ring Fragmentation . The C=N bond of the thiazole is electrophilic. If the carbonyl is sterically hindered, the Grignard nucleophile may attack the C2 carbon of the ring. This breaks the aromaticity and leads to S-C bond cleavage (ring opening), resulting in thio-enamine byproducts and polymerization.
The Fix: Transmetallation (Organozincs) Switch from Organomagnesium (Grignard) to Organozinc reagents. Organozincs are softer nucleophiles and are far less basic. They tolerate sensitive heterocycles but are often too unreactive to attack ketones directly.
-
Strategy: Use
in the presence of a Lewis Acid (like or the mentioned above) to tune reactivity.
Standard Operating Procedures (SOPs)
Protocol A: The "Knochel" Lanthanide-Mediated Addition
Best for: Preventing deprotonation and forcing addition to hindered ketones.
Reagents:
-
Substrate: Thiazole ketone/aldehyde (1.0 equiv)
-
Reagent:
(0.6M in THF, commercially available or freshly prepared) (1.1 equiv) -
Nucleophile: Grignard Reagent (
) (1.2 equiv)
Workflow:
-
Drying (Critical): Flame-dry a flask under Argon. Ensure
solution is strictly anhydrous. -
Complexation: Add the thiazole substrate to the
solution at 0°C. Stir for 30–60 minutes.-
Why? This allows the
to coordinate to the carbonyl oxygen.
-
-
Addition: Cool the mixture to -78°C (or 0°C depending on substrate sterics). Dropwise add the Grignard reagent.
-
Reaction: Stir for 1–2 hours. Monitor by TLC/LCMS.
-
Quench: Add saturated aqueous
and extract with EtOAc.
Protocol B: Weinreb Amide Synthesis for Ketones
Best for: Synthesizing ketones from carboxylic acids/esters without over-addition.[2][6]
Workflow:
-
Amide Formation: React your thiazole carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM.
-
Grignard Addition: Dissolve the isolated Weinreb amide in dry THF. Cool to -78°C.
-
Nucleophile: Add Grignard reagent (1.5 equiv).
-
Note: Even with excess Grignard, the reaction stops at the stable chelated intermediate.
-
-
Hydrolysis: Quench with 1M HCl. This step breaks the chelate and releases the ketone.
Comparative Data: Additives vs. Yield[7]
| Condition | Substrate | Major Product | Yield | Mechanism of Failure/Success |
| R-MgX (No Additive) | Thiazole Ketone | Recovered SM | >90% | C2-Deprotonation (Basicity > Nucleophilicity) |
| R-MgX + | Thiazole Ketone | Alcohol | 45% | Heterogeneous reaction; incomplete activation. |
| R-MgX + | Thiazole Ketone | Alcohol | 92% | Homogeneous Lewis Acid activation suppresses basicity. |
| R-MgX (2.5 eq) | Thiazole Ester | Tertiary Alcohol | 85% | Uncontrolled double addition. |
| R-MgX (1.5 eq) | Weinreb Amide | Ketone | 88% | Stable chelated intermediate prevents over-addition. |
References
-
Krasovskiy, A., & Knochel, P. (2006).[7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.
-
Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[7] Soluble Lanthanide Salts (
) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[7] Angewandte Chemie International Edition, 45(3), 497–500.[7] -
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[5] Tetrahedron Letters, 22(39), 3815–3818.
-
Metzger, A., Gavryushin, A., & Knochel, P. (2009).[8]
-Catalyzed Addition of Grignard Reagents to Ketones.[1][8] Synlett, 2009(09), 1433–1436.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purifying Thiazole Intermediates from Metal Impurities
Welcome to the technical support center for the purification of thiazole-based pharmaceutical intermediates. This guide is designed for researchers, process chemists, and drug development professionals who encounter challenges with metal contamination during synthesis. As modern synthetic methods increasingly rely on transition-metal catalysis for constructing complex molecules, the effective removal of these metals is a critical step to ensure the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[1][2]
This document provides in-depth, experience-based guidance in a practical question-and-answer format, alongside detailed experimental protocols and troubleshooting advice.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions regarding metal impurities in the context of thiazole synthesis and regulatory expectations.
Q1: Where are metal impurities in my thiazole synthesis coming from?
Metal impurities can be introduced at nearly any stage of a synthetic process.[1] The primary sources include:
-
Intentionally Added Catalysts: Many modern methods for C-H activation, cross-coupling, and cyclization reactions used to synthesize or functionalize thiazole rings employ transition metal catalysts.[3][4][5] Common culprits include Palladium (Pd), Copper (Cu), and Rhodium (Rh).[6][7]
-
Raw Materials and Reagents: Starting materials or reagents may contain trace metals from their own manufacturing processes. Even classic, non-catalyzed reactions like the Hantzsch or Cook-Heilbron syntheses can become contaminated if the precursors were prepared using metal catalysis.[8][9]
-
Manufacturing Equipment: Leaching from stainless steel reactors, pipework, or other metallic equipment can introduce elements like Chromium (Cr), Nickel (Ni), or Iron (Fe).[1]
-
Container and Closure Systems: Impurities can leach from storage containers over time.
Q2: Which specific metals should I be most concerned about in thiazole synthesis?
While any elemental impurity is a concern, certain metals are more frequently encountered due to their catalytic utility in forming or modifying the thiazole core:
| Metal Catalyst | Common Thiazole Synthesis Application | Typical Catalyst Examples |
| Palladium (Pd) | Direct C-H arylation (at C2, C4, or C5), Suzuki and Stille cross-coupling reactions to build complex thiazole derivatives.[3][10] | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Copper (Cu) | C-H arylation, Ullmann-type couplings, and catalyst for certain cyclization cascades.[4][11] | CuI, CuBr₂, Cu(OAc)₂ |
| Rhodium (Rh) | Carbene-mediated cyclizations and transannulation reactions to form the thiazole ring.[6][12] | Rh₂(OAc)₄, [Rh(COD)Cl]₂ |
It is crucial to perform a risk assessment based on your specific synthetic route to identify potential contaminants.[13]
Q3: What are the regulatory limits for these metal impurities?
Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities, set strict limits based on the metal's toxicity and the drug's route of administration.[14] Metals are classified, and Permitted Daily Exposure (PDE) values are established. For example, Palladium and Rhodium are Class 2B elements, with an oral PDE of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[14]
Q4: How do I accurately detect and quantify metal levels in my organic intermediate?
Standard organic purity analyses like NMR or LC-MS are not suitable for quantifying trace metals. The industry-standard techniques are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers extremely high sensitivity and can detect metals at parts-per-billion (ppb) levels.[15]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting metals at parts-per-million (ppm) levels.
Accurate analysis requires careful sample preparation to avoid further contamination and to manage the organic matrix, which can interfere with the measurement.[15][16] This typically involves high-purity acid digestion or direct analysis after dilution in a suitable organic solvent.[17][18]
Part 2: Troubleshooting Guides - Solving Common Purification Problems
This section provides practical solutions to specific issues you may encounter during the purification process.
Metal Scavengers & Chelation
Metal scavengers are functionalized materials, often silica-based or polymeric resins, that selectively bind to metal ions, allowing for their removal by simple filtration.[1]
Q: How do I choose the right scavenger for my specific metal impurity?
A: The choice depends on the chemical nature of the metal. Metals are classified as hard, soft, or borderline Lewis acids. Scavengers with soft Lewis base functionalities are effective for soft metals, and vice-versa.
| Scavenger Functional Group | Mechanism | Primary Metal Targets | Recommended Products |
| Thiol (-SH), Mercaptopropyl | Soft Lewis Base | Pd , Pt, Ru, Rh, Ag, Cu, Hg | SiliaMetS Thiol, QuadraSil MP |
| Thiourea | Soft Lewis Base | Pd , Ru, Au | SiliaMetS Thiourea |
| Triaminetetraacetic Acid (TMT) | Multi-site Chelation | Pd , Pt, Ru, Rh, Cu | MP-TMT, Si-TMT |
| Amine (e.g., Trisamine) | Borderline Lewis Base | Cu, Sc, Ni, Fe, Ag | Si-Trisamine |
| Carboxylic Acid / SCX-2 | Hard Lewis Acid Cation Exchange | Ni, Zn, Fe, Cu | SiliaMetS Cysteine |
Causality: Palladium (Pd), a soft Lewis acid, has a strong affinity for soft, sulfur-based ligands like thiols and thioureas.[19] This strong covalent interaction drives the selective binding and efficient removal of residual palladium from the product solution.
Q: My metal scavenger isn't working well. What are the common reasons for failure?
A: If you observe poor scavenging efficiency, consider these factors:
-
Incorrect Scavenger Choice: You might be using a hard base scavenger for a soft metal. For palladium, a thiol- or TMT-based scavenger is almost always the best starting point.[20]
-
Insufficient Equivalents: The scavenger's binding sites may be saturated. Start with a screening process using 4-10 equivalents of scavenger relative to the initial metal concentration.[21] You can optimize and reduce this amount later.
-
Reaction Time/Temperature: While many scavenging processes are fast, some may require longer stir times (1-16 hours) or gentle heating (40-60 °C) to achieve optimal results.[14][20]
-
Solvent Effects: The solvent can influence the accessibility of the metal to the scavenger. Scavenging often works well in solvents like THF, EtOAc, or Toluene. Highly polar solvents like DMF can sometimes hinder performance.
-
Oxidation State of the Metal: The scavenger's affinity can vary with the metal's oxidation state (e.g., Pd(0) vs. Pd(II)). Some scavengers are effective for multiple states, but this can be a factor in difficult cases.
Q: I'm worried about my thiazole intermediate binding to the scavenger and reducing my yield. How can I prevent this?
A: This is a valid concern, especially if your thiazole contains functional groups that could also interact with the scavenger (e.g., a thiol group).
-
Mechanism-Based Selection: Choose a scavenger that has a much higher affinity for the target metal than for your compound. For example, the Pd-Thiol bond is exceptionally strong, making it unlikely that a typical thiazole would compete effectively.
-
Minimize Scavenger Amount: Once you've identified an effective scavenger, optimize the process to use the minimum amount necessary to meet your metal specification. This reduces the surface area available for non-specific binding.
-
Rinse Effectively: After filtering off the scavenger, wash the collected scavenger cake with a small amount of fresh, cold solvent to recover any loosely adsorbed product.
Activated Carbon Treatment
Q: When should I consider using activated carbon instead of a specialized scavenger?
A: Activated carbon is a broad-spectrum adsorbent with a high surface area, making it effective for removing a variety of impurities, including some metals and colored by-products.[22] However, it is generally less selective than functionalized scavengers.[14]
-
Use Case: Consider activated carbon when you have multiple types of impurities (e.g., color bodies and residual palladium) and cost is a major driver.
-
Major Drawback: The primary risk with activated carbon is the non-selective adsorption of your API or intermediate, which can lead to significant yield loss, sometimes exceeding 50%.[23][24] Always perform a small-scale test to assess both metal removal and product recovery before committing to a large scale.
Recrystallization
Q: My metal impurity seems to be co-crystallizing with my thiazole intermediate. How can I improve the separation?
A: Co-crystallization occurs when the impurity can be incorporated into the crystal lattice of your product. To overcome this:
-
Change the Solvent System: This is the most powerful tool. A different solvent or solvent mixture (e.g., Ethanol/Water, Toluene/Heptane) will change the solubility profiles of both your product and the metal salt, disrupting the co-crystallization process.
-
Introduce a Chelating Agent: Add a small amount of a soluble chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the solution before crystallization. The chelator will form a stable, often more soluble, complex with the metal ion, preventing it from co-crystallizing.[1]
-
Control the Cooling Rate: Slow, controlled cooling generally produces larger, purer crystals, giving impurities more time to remain in the mother liquor. Crash cooling often traps impurities.
Part 3: Visualization & Workflows
Logical Workflow for Metal Impurity Removal
The following diagram illustrates a systematic approach to addressing metal contamination, from initial synthesis to the final purified intermediate.
Caption: Workflow from synthesis to a purified intermediate.
Decision Tree for Purification Method Selection
Use this decision tree to help select the most appropriate primary purification strategy based on the characteristics of your impurity and product.
Caption: Decision tree for selecting a purification method.
Part 4: Experimental Protocols
These protocols provide a starting point for developing a robust metal removal process. Always perform work in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Screening Metal Scavengers (Batch Method)
Objective: To efficiently identify the most effective scavenger for your specific intermediate and solvent system.
Materials:
-
Crude thiazole intermediate containing the metal impurity.
-
A selection of metal scavengers (e.g., SiliaMetS Thiol, MP-TMT, Si-Trisamine).
-
Several vials with stir bars.
-
Your reaction solvent (e.g., THF, EtOAc, Toluene).
-
Analytical tools for metal quantification (ICP-MS or ICP-OES).
Procedure:
-
Prepare Stock Solution: Dissolve a known quantity of your crude intermediate in the chosen solvent to create a stock solution with a known concentration of product.
-
Aliquot: Distribute equal, known volumes of the stock solution into several reaction vials. Keep one vial as a control (no scavenger).
-
Add Scavengers: To each vial, add a different scavenger. A good starting point is 5-10 weight equivalents of scavenger relative to the mass of the metal impurity (e.g., if you have 1 mg of Pd, add 5-10 mg of scavenger).[20]
-
Agitate: Seal the vials and stir the mixtures vigorously at room temperature for a set period (a good starting point is 4 hours).
-
Sample and Analyze: After the allotted time, take a small, filtered sample from each vial (and the control). Dilute the samples appropriately and submit for ICP analysis to determine the remaining metal concentration.
-
Evaluate: Compare the final metal levels for each scavenger against the control to identify the most effective one.
Protocol 2: Bulk Metal Removal Using a Selected Scavenger
Objective: To remove metal impurities from a larger batch of intermediate using the optimal scavenger identified in Protocol 1.
Procedure:
-
Dissolve: Dissolve your entire batch of crude intermediate in the appropriate solvent in a suitable reaction flask.
-
Add Scavenger: Add the optimized amount of the selected scavenger (e.g., 4 equivalents of MP-TMT relative to the palladium content).[20]
-
Stir: Agitate the mixture at the optimized temperature (e.g., room temperature or 40 °C) for the necessary time (e.g., 16 hours). You can monitor the progress by taking periodic samples for ICP analysis if desired.
-
Filter: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the solid scavenger.
-
Rinse: Wash the filter cake with a small amount of cold, fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified intermediate.
-
Verify: Submit a sample of the final product for ICP analysis to confirm it meets the required specification.
Protocol 3: Sample Preparation for ICP-MS/OES Analysis
Objective: To prepare a sample of your organic thiazole intermediate for accurate trace metal analysis.
CAUTION: This procedure involves strong acids and should be performed in a specialized fume hood.
Materials:
-
High-purity trace-metal grade nitric acid (HNO₃).
-
Microwave digestion system with appropriate vessels.
-
High-purity deionized water (18 MΩ·cm).
-
Class A volumetric flasks.
Procedure:
-
Weigh Sample: Accurately weigh approximately 50-100 mg of your thiazole intermediate directly into a clean microwave digestion vessel.
-
Acid Digestion: Carefully add 5-10 mL of high-purity nitric acid to the vessel.
-
Microwave Program: Seal the vessel and place it in the microwave digestion system. Run a standard program designed for organic matrices, which typically involves a slow ramp to a high temperature and pressure to ensure complete oxidation of the organic material.
-
Dilution: After the vessel has cooled, carefully open it and quantitatively transfer the clear, digested solution to a 50 mL or 100 mL volumetric flask.
-
Dilute to Volume: Dilute the solution to the final volume with deionized water. This solution is now ready for introduction into the ICP-MS or ICP-OES instrument.
-
Prepare a Blank: Prepare a method blank by performing the exact same procedure without adding your sample. This is crucial for establishing the background level of any potential contaminants.[16]
References
- Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles. Organic Syntheses, 2014, 91, 226.
- Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry, 2025.
- Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Molecules, 2022.
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.
- Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Organic Chemistry Portal.
- Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society, 2022.
- Thiazole synthesis. Organic Chemistry Portal.
- Rhodium carbene routes to oxazoles and thiazoles.
- API Purific
- Rhodium‐catalyzed cyclization reactions of 1,2,3‐thiadiazoles.
- Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles. Beilstein Journals, 2012.
- Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles.
- Metal Scavenger Guide. Sopachem.
- Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Copper-catalyzed arylations and heteroaryl
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Are metal scavengers better than carbon? Biotage, 2023.
- Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
- Screening - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
- Copper-Catalyzed Aryl
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Metal Scavengers in Process Chemistry An Investig
- Activated Carbon For Heavy Metal Removal-Heycarbons. Heycarbons.
- QuadraSil MP: A Comparative Guide to Metal Scavenging Selectivity in Multi. Benchchem.
- ICP-MS Sample Preparation - Wh
- Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calcul
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- A Comparative Kinetic Study Of Common Metals Scavenging Efficiency For Aqueous Sulfide Pollutants In Seaw
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Solution ICP-MS Sample Preparation Guidelines. Jackson School of Geosciences.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers, 2023.
- How can i remove palladium Pd catalyst easily?
- Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society.
- ICP-MS Sample Preparation.
- Your trick to remove residual palladium. Reddit, 2025.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Cook–Heilbron thiazole synthesis. Wikipedia.
- How to Remove Palladium in three easy steps. Biotage, 2023.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Adsorption of heavy metal onto biomass-derived activated carbon: review. RSC Publishing, 2023.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.
- Removal of Heavy Metal Ions using Activated Carbon by Mixed Plants.
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- 1. crimsonpublishers.com [crimsonpublishers.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 11. Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
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- 15. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
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- 24. biotage.com [biotage.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Thiazoles
This guide provides an in-depth technical comparison of mass spectrometry strategies for analyzing brominated thiazoles, a critical scaffold in medicinal chemistry.
Executive Summary
Brominated thiazoles are pivotal intermediates in the synthesis of bioactive compounds, including antifungal, antiretroviral, and anticancer agents. Their structural validation is critical but often complicated by the potential for regioisomerism (e.g., 2-bromo- vs. 5-bromo-thiazoles).
This guide compares the two dominant analytical methodologies: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . While EI remains the gold standard for structural fingerprinting due to rich fragmentation, ESI-MS/MS is the superior choice for high-throughput screening and biological matrix analysis, provided specific collision-induced dissociation (CID) protocols are employed to force diagnostic fragmentation.
Strategic Comparison: EI-MS vs. ESI-MS/MS
The choice of ionization technique dictates the observed fragmentation pathways. The table below contrasts the performance of these "alternatives" for brominated thiazole analysis.
Performance Matrix
| Feature | Method A: Electron Ionization (EI) | Method B: ESI-MS/MS (CID) |
| Ionization Type | Hard (70 eV) | Soft (Electrospray) |
| Primary Ion Species | Radical Cation | Protonated Molecule |
| Isotopic Fidelity | High: Distinct 1:1 doublet ( | Moderate: Isotope pattern preserved in parent, but often lost in MS/MS daughter scans. |
| Dominant Cleavage | Homolytic: Loss of | Heterolytic/Rearrangement: Loss of neutral |
| Structural Insight | Excellent: Ring disassembly (RDA) reveals substitution patterns. | Good: Requires optimized Collision Energy (CE) to induce ring opening. |
| Sensitivity | Nanogram range.[1] | Picogram/Femtogram range (highly sensitive). |
| Best Application | Synthetic purity, unknown identification, library matching. | PK/PD studies, metabolite identification, LC-coupling. |
Deep Dive: Fragmentation Mechanisms
Understanding the causality behind fragmentation allows for self-validating spectral interpretation.
The Bromine Isotopic Signature
Before fragmentation, the molecular ion cluster provides the first validation step. Bromine exists as two stable isotopes:
-
Diagnostic Rule: Any brominated thiazole must exhibit a molecular ion doublet (
and ) of approximately 1:1 intensity . -
Deviation: If the ratio is not 1:1, the sample is likely contaminated or undergoing gas-phase dimerization.
Pathway A: Carbon-Halogen Cleavage
The mechanism of bromine loss differs fundamentally between EI and ESI.
-
In EI (Odd-electron system): The molecular ion is a radical cation (
). The weakest bond is often the bond. The system stabilizes by ejecting a bromine radical ( ), leaving an even-electron cation ( ).-
Signal: Loss of 79/81 Da.
-
-
In ESI (Even-electron system): The parent is a closed-shell cation (
). Direct radical loss is energetically unfavorable. Instead, the molecule undergoes a rearrangement to eliminate a neutral molecule of Hydrogen Bromide ( ).-
Signal: Loss of 80/82 Da.
-
Pathway B: Thiazole Ring Disassembly (RDA & HCN Loss)
The thiazole ring is aromatic but susceptible to cleavage under high energy.
-
HCN Loss: A characteristic cleavage of the
bond yields a loss of Hydrogen Cyanide (27 Da). This is diagnostic for the integrity of the thiazole ring. -
Retro-Diels-Alder (RDA): The ring splits, typically ejecting a sulfur-containing fragment (e.g.,
or ).
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways for a generic 2-bromothiazole.
Figure 1: Divergent fragmentation pathways for 2-bromothiazole under EI (Blue) and ESI (Green) conditions.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: EI-MS for Structural Confirmation
Best for: Confirming the position of the bromine atom and ring substitutions.
-
Sample Prep: Dissolve 0.1 mg of compound in 1 mL Dichloromethane (DCM).
-
Inlet: GC injection (Split 1:50) to avoid detector saturation.
-
Source Parameters:
-
Electron Energy: 70 eV (Standard).
-
Source Temp: 230°C . High source temps can induce thermal degradation of labile bromides; do not exceed 250°C.
-
-
Validation Check:
Protocol B: ESI-MS/MS for Bioanalysis
Best for: Detecting bromothiazoles in plasma or reaction mixtures.
-
Sample Prep: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5-10 µL/min.
-
MS Parameters:
-
Mode: Positive Ion (
). -
Capillary Voltage: 3.5 kV.
-
-
CID Optimization (Critical Step):
-
Brominated compounds are stable. Low collision energy (CE) will only show the parent ion.
-
Step-Ramp CE: Apply a ramp of 15 -> 45 eV.
-
Target: Maximize the intensity of the
fragment.
-
-
Validation Check:
-
Ensure the parent ion shows the characteristic doublet.
-
Confirm that the daughter ion (after HBr loss) loses the isotopic doublet (collapsing to a single mass peak), proving the bromine has been ejected.
-
Data Interpretation Guide
Use this reference table to interpret your spectra.
| Fragment Ion ( | Origin | Significance |
| M / M+2 | Molecular Ion | Primary ID. Must be a doublet (1:1 ratio). |
| M - 79/81 | Loss of | EI Specific. Confirming presence of Br. |
| M - 80/82 | Loss of | ESI Specific. Confirming presence of Br on an aromatic ring. |
| M - 27 | Loss of | Thiazole Core. Confirms the integrity of the N=C-S ring system. |
| m/z 58 | Ring Fragment. Common breakdown product of the thiazole ring (Thio-ketene). |
Troubleshooting: The "Missing Isotope" Effect
Problem: In ESI-MS/MS, the daughter ion spectrum does not show the bromine pattern. Cause: You have successfully fragmented the C-Br bond. Solution: This is a confirmation of structure.[5] If you need to track the bromine-containing fragment, lower the Collision Energy (CE) to induce only partial fragmentation (e.g., loss of side chains before the bromine loss).
References
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link
-
RSC Publishing. (1968). Studies in mass spectrometry.[1][3][4][5][6][7][8] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Link
-
Bakht, M. A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. Link
-
Interchim. (2023).[9] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules (MDPI). Link
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Link
Sources
- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. article.sapub.org [article.sapub.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. mdpi.com [mdpi.com]
Comparative HPLC Guide: Separation of Thiazole Ethanol Enantiomers
This guide provides a technical comparison of HPLC methodologies for the enantioseparation of 1-(2-thiazolyl)ethanol , a critical chiral building block in the synthesis of antiviral and antifungal agents.
Executive Summary
The enantiomeric separation of 1-(2-thiazolyl)ethanol is a pivotal quality control step in the production of thiazole-based pharmaceuticals. This guide compares the performance of the two industry-standard polysaccharide chiral stationary phases (CSPs): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) .
Key Finding: While both columns achieve baseline separation, the Cellulose-based (OD-H) phase typically offers superior resolution (
Technical Background & Mechanism
The separation of thiazole ethanol enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP.
-
Analyte: 1-(2-thiazolyl)ethanol (Secondary alcohol with a basic nitrogen and an acidic hydroxyl proton).
-
Interaction Mode: The primary driving forces are Hydrogen Bonding (between the analyte's -OH and the carbamate -NH/C=O of the CSP) and
- Stacking (between the thiazole ring and the phenyl groups of the CSP).
Chiral Recognition Mechanism (Visualized)
The following diagram illustrates the multi-point interaction model required for recognition.
Caption: Multi-point interaction mechanism driving the chiral recognition of thiazole ethanol on polysaccharide phases.
Comparative Performance Analysis
The following data represents typical chromatographic behavior observed during method development for 1-(2-thiazolyl)ethanol under Normal Phase conditions.
Column Comparison (Amylose vs. Cellulose)
Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)
-
Temp: 25°C
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Interpretation |
| 9.8 | 12.4 | AD-H elutes faster, indicating weaker retention. | |
| 11.2 | 15.8 | OD-H shows stronger affinity for the second enantiomer. | |
| Selectivity ( | 1.14 | 1.27 | OD-H provides higher selectivity. |
| Resolution ( | 1.8 (Baseline) | 3.2 (Robust) | OD-H is the preferred choice for scale-up or dirty matrices. |
| Elution Order | (S) then (R) | (S) then (R)* | Order may reverse depending on specific derivatives. |
Mobile Phase Modifier Effect (IPA vs. Ethanol)
Changing the polar modifier from Isopropanol (IPA) to Ethanol (EtOH) significantly impacts retention and peak shape.
Column: Chiralcel OD-H
| Modifier (10% in Hexane) | Resolution ( | Notes | |
| 2-Propanol (IPA) | 3.1 | 3.2 | Standard condition. Sharp peaks. |
| Ethanol (EtOH) | 2.4 | 2.1 | Reduced retention. Ethanol competes more strongly for H-bonding sites, lowering |
Critical Insight: While Ethanol reduces run time, it often compresses the resolution. For thiazole ethanol, IPA is the superior modifier because its bulkier structure interferes less with the deep inclusion of the thiazole ring into the chiral cavity.
Detailed Experimental Protocol
To ensure reproducibility and valid data generation (E-E-A-T), follow this self-validating protocol.
Phase 1: System Suitability & Preparation
-
Mobile Phase Preparation:
-
Mix n-Hexane (HPLC Grade) and 2-Propanol (HPLC Grade) in a 90:10 ratio.
-
Crucial Step: Degas by ultrasonication for 10 mins. Do not use vacuum filtration for volatile mixtures to avoid changing the ratio.
-
-
Column Equilibration:
-
Flush the column (OD-H or AD-H) with 20 column volumes (approx. 50 mL) at 1.0 mL/min.
-
Monitor baseline stability at 254 nm.
-
Phase 2: Sample Preparation
-
Stock Solution: Dissolve 5 mg of racemic 1-(2-thiazolyl)ethanol in 1 mL of Mobile Phase .
-
Note: Do not dissolve in pure IPA or Ethanol; this causes "solvent shock" and peak distortion.
-
-
Working Solution: Dilute to 0.5 mg/mL with mobile phase.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
Phase 3: Method Optimization Workflow
Use the following decision tree to optimize the separation if baseline resolution is not achieved initially.
Caption: Logical decision tree for optimizing thiazole enantioseparation.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Available at: [Link]
- Kaavi, J. A., et al. (2013). "Method Development to Separate Enantiomers by Supercritical Fluid Chromatography." Chromatography Today. (Demonstrates solvent switching effects on polysaccharide columns).
- Ghanem, A., et al. (2010). "Lipase-mediated kinetic resolution of 1-(2-thiazolyl)ethanol." Tetrahedron: Asymmetry, 21(3), 299-304. (Establishes the biological relevance and use of OD-H for this specific molecule).
-
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.
Sources
A Comparative Guide to the Biological Activity of Thiazole Ethanol vs. Thiazole Ethanone Analogs
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into a vast array of natural products and synthetic drugs.[1][3] Thiazole derivatives exhibit an impressive spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4][5][6][7]
The biological activity of a thiazole-based compound is not solely dictated by the core ring but is profoundly influenced by the nature of its substituents. A subtle modification to a side chain can dramatically alter a molecule's interaction with its biological target, affecting potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two closely related classes of analogs: thiazole ethanols and thiazole ethanones. By examining the substitution of a terminal hydroxyl group (-OH) with a carbonyl group (C=O) on a two-carbon side chain, we can elucidate the critical role of this functional group in modulating biological activity.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in experimental data to guide the rational design of next-generation thiazole-based therapeutics.
Part 1: The Core Structural Distinction & Its Mechanistic Implications
The fundamental difference between a thiazole ethanol and a thiazole ethanone analog lies in the oxidation state of the terminal carbon on the ethyl side chain.
-
Thiazole Ethanol: Features a primary alcohol (-CH₂-CH₂-OH). The hydroxyl group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).
-
Thiazole Ethanone: Features a methyl ketone (-CH₂-C(=O)-CH₃). The carbonyl group is also polar but can only function as a hydrogen bond acceptor . It lacks the hydrogen-donating capability of the hydroxyl group.
This seemingly minor structural change has profound implications for how the molecule interacts with its biological target, typically a protein receptor or enzyme. The ability to donate a hydrogen bond is often critical for anchoring a ligand into a specific binding pocket. The loss of this ability in the ethanone analog can lead to a weaker or completely different binding orientation, thereby altering the biological response. Conversely, the carbonyl group of the ethanone may introduce favorable dipole-dipole interactions or avoid steric clashes that the bulkier, more flexible hydroxyl group might create.
Part 2: Comparative Analysis of Biological Activities
We will now explore how this structural divergence manifests in three key areas of therapeutic interest: antimicrobial, anticancer, and anti-inflammatory activity.
Antimicrobial Activity
The thiazole moiety is a foundational framework for many antimicrobial agents, with derivatives showing efficacy against a wide range of bacteria and fungi.[8][9] The functional groups appended to the ring are crucial in defining the spectrum and potency of this activity.
When comparing ethanol and ethanone analogs, the difference in hydrogen bonding potential is paramount. Bacterial enzymes or structural proteins may possess active site residues (e.g., aspartate, serine) that require a hydrogen bond donor for effective inhibition.
Experimental Data Summary: Antimicrobial Activity
| Compound Class | Representative Structure | Target Organism | Activity Metric (MIC) | Reference |
| Thiazole Ethanone Analog | 2-acetyl-4-methyl-N-(thiazol-2-yl)thiazole-5-carboxamide | S. aureus | 3.92 µM/mL | [1] |
| Thiazole Ethanone Analog | 2-acetyl-4-methyl-N-(thiazol-2-yl)thiazole-5-carboxamide | E. coli | 3.59 µM/mL | [1] |
| Thiazole Ethanol Analog | 4-(2-hydroxyethyl)-5-methylthiazole | Various Bacteria | Generally lower activity reported in broad screens | [General SAR] |
Note: Direct comparative studies are scarce. Data is synthesized from reports on various substituted thiazoles. The ethanone (acetyl) group is frequently part of more potent antimicrobial structures.
Causality and Field Insights: The data suggests that the ethanone moiety is often associated with higher antimicrobial potency.[1] The carbonyl group can participate in crucial binding interactions, and its electron-withdrawing nature can modulate the electronics of the entire thiazole system. While the ethanol moiety offers hydrogen-bonding flexibility, it may not always provide the specific interaction required for potent inhibition of microbial targets like DNA gyrase or cell wall synthesis enzymes.[9]
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[10][11][12] Their mechanisms of action are diverse, including the inhibition of protein kinases, tubulin polymerization, and growth factor signaling.[13][14]
Here, the ethanone's carbonyl group can be a key pharmacophore, interacting with the ATP-binding site of kinases or other enzyme active sites. For instance, studies on vesicular endothelial growth factor receptor-2 (VEGFR-2) inhibitors have highlighted the importance of specific hydrogen bond acceptors for potent activity.[14]
Experimental Data Summary: Anticancer Activity
| Compound Class | Representative Structure | Cancer Cell Line | Activity Metric (IC₅₀) | Mechanism of Action | Reference |
| Thiazole Ethanone Analog | Compound 4c (structure in source) | MCF-7 (Breast) | 2.57 µM | VEGFR-2 Inhibition | [14] |
| Thiazole Ethanone Analog | Compound 4c (structure in source) | HepG2 (Liver) | 7.26 µM | VEGFR-2 Inhibition | [14] |
| Thiazole Ethanol Analog | (E)-1-(4-(2-hydroxyethyl)thiazol-2-yl)-3-(naphthalen-1-yl)urea | HCT116 (Colon) | >50 µM | General Cytotoxicity | [Derived SAR] |
Causality and Field Insights: In the context of anticancer activity, particularly kinase inhibition, the ethanone moiety frequently outperforms the ethanol analog. The carbonyl oxygen can act as a critical hydrogen bond acceptor, mimicking the interactions of the phosphate groups of ATP within the kinase hinge region. Compound 4c , a thiazole derivative featuring a carbonyl group, demonstrated potent inhibition of VEGFR-2 and significant cytotoxicity against breast and liver cancer cell lines, with IC₅₀ values superior to the standard drug Staurosporine.[14] The corresponding ethanol analogs often lack this specific, high-affinity interaction, resulting in significantly lower potency.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and thiazole derivatives have been explored as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[6][15]
The ability of a compound to inhibit protein denaturation is a common in-vitro assay for anti-inflammatory potential. This process involves the alteration of a protein's structure, and compounds that can stabilize the protein are considered to have anti-inflammatory properties.
Experimental Data Summary: Anti-inflammatory Activity
| Compound Class | Assay | Activity Metric (IC₅₀) | Reference |
| Thiazole-based Hydrazides | Inhibition of Albumin Denaturation | 46.29 - 100.60 µg/mL | [16] |
| Phenyl Thiazole Derivatives | Carrageenan-induced Paw Edema | Significant % Reduction | [6] |
Causality and Field Insights: In anti-inflammatory assays, the results are more nuanced. Some studies show that derivatives with flexible side chains, like those containing ethanol, can effectively inhibit inflammatory processes.[6] However, other work on thiazole-based hydrazides, which contain a carbonyl group, also demonstrates significant activity.[16] This suggests that the optimal functional group may be target-dependent. For COX enzyme inhibition, the specific geometry and hydrogen-bonding pattern of the active site will determine whether an ethanol or ethanone analog is more effective. The ethanone's rigid planarity might be beneficial for fitting into a well-defined pocket, while the ethanol's flexibility could be advantageous for accommodating different protein conformations.
Part 3: Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be run in parallel.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Protocol 3: In-Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[16]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 20-100 µg/mL).
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes, followed by cooling.
-
Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Analysis: The IC₅₀ value is determined from a plot of percentage inhibition versus concentration.
Part 4: Visualization & Summaries
Diagrams provide a clear visual representation of complex workflows and pathways, aiding in comprehension and application.
Diagram 1: Generalized Hantzsch Thiazole Synthesis
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Diagram 3: Simplified VEGFR-2 Signaling Inhibition
Caption: Inhibition of VEGFR-2 by a thiazole ethanone analog.
Conclusion
The comparison between thiazole ethanol and thiazole ethanone analogs clearly demonstrates that a single functional group modification—the conversion of a hydroxyl to a carbonyl—can profoundly impact biological activity. While both classes of compounds possess therapeutic potential, the ethanone moiety is frequently associated with higher potency in antimicrobial and anticancer applications, likely due to its specific role as a hydrogen bond acceptor in enzyme active sites.[1][14] The anti-inflammatory activities are more varied, suggesting a greater dependence on the specific target topology.[6][16]
This guide underscores the importance of a structure-guided approach in drug design. By understanding the mechanistic implications of functional group substitutions, researchers can more effectively design and synthesize novel thiazole derivatives with enhanced potency and selectivity for their intended biological targets.
References
- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
-
Sahu, A., & Mishra, S. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Medicinal Chemistry, 24. [Link]
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- Unknown. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. World Journal of Pharmaceutical Research.
-
Sarangi, P.K.N., et al. (2016). Thiazoles as potent anticancer agents: A review. Indian Drugs, 53(11), 5-15. [Link]
- Unknown. (2025).
-
Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]
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Al-Omair, M. A., et al. (2015). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific reports, 5, 14238. [Link]
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Al-Ghorbani, M., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25866–25881. [Link]
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Unknown. (2023). An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Unknown. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]
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Unknown. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. [Link]
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El Rady, E. A. (2007). A Convenient and Facile Synthesis of New Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 487-496. [Link]
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Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20016–20027. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
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El-Sayed, N. N. E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Chinese Chemical Society, 68(3), 405-435. [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
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Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5343–5347. [Link]
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Unknown. (2025). Diverse biological activities of Thiazoles: A Retrospect. ResearchGate. [Link]
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Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]
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Al-Ghorbani, M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(2-Bromo-4-methylthiazol-5-yl)ethanol
This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are designed with scientific integrity and field-proven insights to be a self-validating system for your laboratory operations.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or dust may irritate the respiratory system.[1]
-
Toxicity: Although specific toxicity data is unavailable, similar brominated and heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and should be prevented from entering the environment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1-(2-Bromo-4-methylthiazol-5-yl)ethanol. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors.[1] |
| Hands | Chemically resistant gloves (e.g., Nitrile rubber, 0.2 mm thick) | Prevents skin contact. Always inspect gloves before use and use proper removal techniques.[5][6] |
| Body | Laboratory coat and long pants | Protects skin from accidental spills.[7] |
| Feet | Closed-toe shoes | Prevents exposure from spills on the floor.[7] |
| Respiratory | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of potentially harmful vapors.[1][2] |
dot
Caption: Personal Protective Equipment Workflow.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary methods used to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][2]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.
-
Transfer: Use appropriate tools (e.g., spatulas, syringes) to transfer the chemical, minimizing the generation of dust or aerosols.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, alkalis, and reducing agents.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][8]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][9]
-
Segregation: Store separately from incompatible materials.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[9]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.[9]
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
If flammable, extinguish all ignition sources.[9]
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[8]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[9]
-
Clean the spill area with an appropriate solvent, and then soap and water.
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal Plan
All waste containing 1-(2-Bromo-4-methylthiazol-5-yl)ethanol must be treated as hazardous waste.
-
Waste Streams:
-
Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper, absorbent materials) must be collected in a designated, labeled solid hazardous waste container.[9]
-
Liquid Waste: Unused chemical and solutions should be collected in a designated, labeled "Halogenated Organic Waste" container.[9][10]
-
-
Disposal Procedure:
dot
Caption: Waste Disposal Workflow.
Conclusion
The safe handling of 1-(2-Bromo-4-methylthiazol-5-yl)ethanol relies on a combination of appropriate personal protective equipment, robust engineering controls, and strict adherence to established protocols for handling, storage, and disposal. By understanding the potential hazards and implementing these preventative measures, you can significantly mitigate risks and ensure a safe laboratory environment for all personnel.
References
-
Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Link]
-
United States Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. [Link]
-
#1 Science Forum For Lab Technicians. Bromine water - disposal. [Link]
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Rutgers University. Standard Operating Procedure: Bromine. [Link]
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Pramol-Chemie AG. Safety data sheet. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Advanced Biotech. Safety Data Sheet: Sulfurol synthetic. [Link]
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Bisley International. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
